5-Bromomethyl-2-chloro-biphenyl
Description
Properties
CAS No. |
83169-81-7 |
|---|---|
Molecular Formula |
C13H10BrCl |
Molecular Weight |
281.57 g/mol |
IUPAC Name |
4-(bromomethyl)-1-chloro-2-phenylbenzene |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
RNFIKYJIMRKWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CBr)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(bromomethyl)biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(bromomethyl)biphenyl, a functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. While not extensively cataloged in commercial databases, its synthesis and reactivity are predicated on well-established principles of organic chemistry, making it a valuable, albeit specialized, building block. This document delves into its nomenclature, a robust synthetic protocol, predicted physicochemical properties, and its prospective applications in medicinal chemistry and materials science.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is the foundation of sound scientific research. The compound in focus is a biphenyl derivative with two distinct substituents on one of the phenyl rings.
-
IUPAC Name : 2-Chloro-5-(bromomethyl)-1,1'-biphenyl
-
Synonyms : 1-(Bromomethyl)-4-chloro-2-phenylbenzene
-
Molecular Formula : C₁₃H₁₀BrCl
-
Molecular Weight : 281.58 g/mol
-
CAS Number : A unique CAS registry number for this specific compound is not readily found in major chemical databases, suggesting it may be a novel or specialized research chemical.
Structural Representation:
The structure consists of a biphenyl core, where one phenyl ring is substituted with a chlorine atom at the 2-position and a bromomethyl group at the 5-position. The reactive benzylic bromide is the key to its utility as a synthetic intermediate.
Synthesis and Mechanistic Insights
The most direct and logical synthetic route to 2-Chloro-5-(bromomethyl)biphenyl is via the radical bromination of its precursor, 2-chloro-5-methylbiphenyl. This transformation, a Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the intermediate radical.
Reaction Scheme:
2-Chloro-5-methylbiphenyl reacts with N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light to yield the desired product.
Mechanism of Benzylic Bromination:
The reaction proceeds through a free-radical chain mechanism:
-
Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, undergoes homolytic cleavage upon heating to generate initial radicals.
-
Propagation :
-
The initiator radical abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylbiphenyl, forming a resonance-stabilized benzylic radical. This stability is the driving force for the reaction's selectivity over other positions.[1][2]
-
This benzylic radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to form the product, 2-Chloro-5-(bromomethyl)biphenyl, and a new bromine radical, which continues the chain.[1][2]
-
-
Termination : The reaction ceases when radicals combine with each other.
Experimental Protocol: Synthesis of 2-Chloro-5-(bromomethyl)biphenyl
This protocol is based on established procedures for Wohl-Ziegler bromination.[3]
Materials:
-
2-Chloro-5-methylbiphenyl (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methylbiphenyl and the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (NBS) and the radical initiator (AIBN) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Chloro-5-(bromomethyl)biphenyl.
Causality in Experimental Choices:
-
NBS as Bromine Source : NBS is preferred over elemental bromine as it provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination.[2]
-
Non-polar Solvent : Solvents like CCl₄ are used because they do not participate in the radical reaction and are suitable for the reflux temperatures required for initiator decomposition.[4]
-
Radical Initiator : AIBN or benzoyl peroxide is used in catalytic amounts to initiate the radical chain reaction. Photochemical initiation with a UV lamp is an alternative.[1][4]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 2-Chloro-5-(bromomethyl)biphenyl.
Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 70-90 °C |
| Boiling Point | > 300 °C (with potential decomposition) |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |
| Stability | Stable under normal conditions; moisture-sensitive |
Applications in Research and Drug Development
The synthetic utility of 2-Chloro-5-(bromomethyl)biphenyl lies in its reactive benzylic bromide functional group. This makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 2-chloro-5-methylbiphenyl moiety into a wide range of molecular scaffolds.
Key Applications:
-
Intermediate in Medicinal Chemistry : The biphenyl structural motif is a privileged scaffold in drug discovery, found in numerous approved drugs.[5][6] This compound can serve as a key building block for synthesizing novel drug candidates. The chloro-substituent can be used to modulate electronic properties and metabolic stability.
-
Synthesis of Complex Molecules : The bromomethyl group can be converted into other functional groups, such as alcohols, ethers, amines, and nitriles, or used in C-C bond-forming reactions (e.g., with organometallic reagents or as a substrate in Williamson ether synthesis).
-
Materials Science : Functionalized biphenyls are used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[5] The specific substitution pattern of this molecule could be explored for creating novel materials with tailored electronic properties.
Diagram of Potential Synthetic Transformations
Caption: Role as a versatile synthetic intermediate.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Chloro-5-(bromomethyl)biphenyl is not available, its hazardous properties can be inferred from its structural components: a chlorinated aromatic and a benzylic bromide.
-
General Hazards : Benzylic bromides are typically lachrymatory (tear-inducing) and are potent skin and respiratory tract irritants.[7][8] They are also alkylating agents and should be handled with care. The compound is expected to be harmful if swallowed.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : Handle in a well-ventilated chemical fume hood.
-
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture, as benzylic bromides can hydrolyze.[7]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2-Chloro-5-(bromomethyl)biphenyl, offering a scientifically grounded pathway for its synthesis and highlighting its potential as a valuable tool for innovation in chemistry and drug discovery.
References
-
Catsyn. (n.d.). 2-bromo-5-chloro-1,1'-biphenyl | CAS 1936711-65-7. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Reagentia. (n.d.). 2'-Bromo-5'-chloro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde. Retrieved from [Link]
-
Chad's Prep. (n.d.). Benzylic Bromination with NBS. Retrieved from [Link]
-
Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 1936711-65-7 2-bromo-5-chloro-1,1-biphenyl. Retrieved from [Link]
-
Eureka. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-1,1'-biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). FR2771090A1 - Production of bromomethyl-biphenyl derivatives.
-
PMC. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Retrieved from [Link]
-
RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. echemi.com [echemi.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. fishersci.com [fishersci.com]
Strategic Bromination of 2-Chloro-5-methylbiphenyl: Mechanistic Insights and Synthetic Protocols
The following technical guide details the bromination pathways of 2-Chloro-5-methylbiphenyl , focusing on the divergent synthesis of benzylic bromides versus aryl bromides.
Executive Summary
The bromination of 2-chloro-5-methylbiphenyl (1) presents a classic chemoselective challenge in organic synthesis. The molecule contains two distinct reactive domains: the benzylic methyl group (susceptible to radical abstraction) and the biphenyl aromatic system (susceptible to electrophilic aromatic substitution).
-
Pathway A (Radical): Yields 2-chloro-5-(bromomethyl)biphenyl , a critical alkylating agent for pharmaceutical scaffolds (e.g., sartans, pyrethroids).
-
Pathway B (Electrophilic): Yields ring-brominated congeners, predominantly 4'-bromo-2-chloro-5-methylbiphenyl , often considered an impurity in benzylic functionalization but a valuable intermediate for cross-coupling.
This guide provides the mechanistic grounding and validated protocols to selectively access either product, with a primary focus on the high-value benzylic bromide.
Mechanistic Analysis & Regioselectivity
The reaction outcome is strictly controlled by the choice of reagent and catalyst. The substrate possesses competing electronic vectors that dictate regioselectivity.
Substrate Electronics
-
Ring A (Substituted): Contains a Chloro group (C2) and a Methyl group (C5) .
-
Ring B (Unsubstituted): Activated by the substituted phenyl group. In electrophilic substitution, if Ring A is deactivated by the Chlorine, Ring B becomes the nucleophilic partner.
Reaction Pathways Diagram
The following decision tree illustrates the divergence based on reaction conditions.
Figure 1: Divergent bromination pathways for 2-chloro-5-methylbiphenyl.
Pathway A: Benzylic Bromination (Wohl-Ziegler)[3]
This is the preferred route for generating functionalized intermediates. The reaction utilizes N-Bromosuccinimide (NBS) to maintain a low concentration of molecular bromine, preventing ionic addition to the rings.
Experimental Protocol
Target: 2-Chloro-5-(bromomethyl)biphenyl Scale: 10.0 g (46.1 mmol) basis
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-Chloro-5-methylbiphenyl | 216.69 | 1.0 | 10.0 g | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 8.6 g | Br Source |
| AIBN | 164.21 | 0.05 | 380 mg | Initiator |
| Benzotrifluoride (PhCF3) | Solvent | - | 100 mL | Green Solvent* |
*Note: PhCF3 is recommended over CCl4 due to lower toxicity and higher boiling point, accelerating the radical kinetics.
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.
-
Charging: Add 2-chloro-5-methylbiphenyl and PhCF3. Stir until dissolved.
-
Reagent Addition: Add NBS (recrystallized) and AIBN in a single portion.
-
Initiation: Degas the solution by bubbling nitrogen for 10 minutes (oxygen inhibits radical chains).
-
Reaction: Heat the mixture to reflux (approx. 102°C for PhCF3).
-
Visual Cue: The dense NBS solid will gradually float and convert to succinimide (which floats on top as a lighter cream-colored solid).
-
Monitoring: Check via TLC (Hexanes/EtOAc 9:1) or GC-MS after 2 hours. Look for the disappearance of the starting material peak (
shift).
-
-
Workup: Cool to room temperature. Filter off the solid succinimide byproducts.
-
Washing: Wash the filtrate with water (2 x 50 mL) and brine (50 mL) to remove residual succinimide.
-
Concentration: Dry the organic phase over anhydrous
and concentrate under reduced pressure. -
Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from heptane to yield off-white crystals.
Yield Expectation: 85–92% Key Impurity: 2-Chloro-5-(dibromomethyl)biphenyl (formed if excess NBS is used or reaction runs too long).
Pathway B: Electrophilic Ring Bromination
When treated with elemental bromine and a Lewis acid, the reaction follows an ionic mechanism.
Regioselectivity Logic
-
Ring A Deactivation: The chlorine atom at C2 strongly deactivates Ring A. Although the methyl group at C5 is activating, the steric hindrance at C4 and C6 (ortho to methyl) combined with the inductive withdrawal of Cl makes Ring A less nucleophilic than Ring B.
-
Ring B Availability: Ring B acts as a simple phenyl substituent. In biphenyl EAS, if one ring is deactivated, substitution occurs on the other ring, typically at the para (4') position .
Experimental Protocol
Target: 4'-Bromo-2-chloro-5-methylbiphenyl
Step-by-Step Procedure
-
Setup: 3-neck flask with addition funnel and caustic scrubber (for HBr gas).
-
Dissolution: Dissolve 2-chloro-5-methylbiphenyl (1.0 eq) in Dichloromethane (DCM).
-
Catalyst: Add
(0.05 eq). Cool to 0°C. -
Bromination: Add
(1.05 eq) dropwise over 30 minutes. The solution will turn dark red. -
Quench: Pour into saturated
solution to destroy excess bromine. -
Isolation: Extract with DCM, wash with bicarbonate, and concentrate.
Product Profile: The major product is the 4'-bromo isomer. Minor amounts of 4-bromo (Ring A) may be observed depending on the exact temperature.
Characterization & Data
Distinguishing the products requires careful analysis of Proton NMR (
| Feature | Starting Material | Product A (Benzylic Br) | Product B (Ring Br) |
| Methyl Region | Singlet | Disappears | Singlet |
| Benzylic Region | - | Singlet | - |
| Aromatic Region | Multiplets (8H) | Multiplets (8H) | Multiplets (7H) |
| GC-MS (m/z) |
Note: Product A and B are isomers with identical mass. NMR is required for confirmation. In Product A, the methyl singlet shifts downfield significantly to ~4.5 ppm as a methylene group.
References
-
Wohl-Ziegler Bromination Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43(2), 271–317. Link
- Green Solvents for Radical Reactions: Podgoršek, A. et al. "NBS bromination of benzylic substrates in green solvents." Green Chemistry, 2009. (Contextualizes the use of PhCF3/Acetonitrile over CCl4).
- Regioselectivity in Biphenyls: Taylor, R. Electrophilic Aromatic Substitution. Wiley, 1990. (Authoritative text on directing effects in biaryls).
-
Synthesis of Biphenyl Intermediates: "Process for the preparation of bromomethyl-biphenyl derivatives." US Patent 5621134A. Link
Sources
Novel Biphenyl Building Blocks for Medicinal Chemistry: A Technical Guide
Executive Summary: The Renaissance of the Biphenyl Scaffold
The biphenyl moiety has long been a workhorse in medicinal chemistry, serving as a privileged structure in over 4% of all FDA-approved drugs. However, the traditional view of biphenyls as simple, flat, hydrophobic spacers is obsolete. The current frontier lies in exploiting the three-dimensional architecture of these systems.
By manipulating the dihedral angle through steric hindrance, medicinal chemists can access atropisomeric building blocks—compounds with axial chirality that offer superior selectivity and target engagement compared to their freely rotating counterparts. Furthermore, the strategic replacement of phenyl rings with nitrogen-enriched heterocycles (e.g., pyridines, pyrazoles) addresses the metabolic liabilities and solubility issues often associated with lipophilic biaryls.
This guide details the design principles, advanced synthetic protocols, and application logic for these novel biphenyl architectures.
Structural Rationale & Design Logic
Escaping "Flatland": The Power of Atropisomerism
In drug design, saturation (Fsp3) is often correlated with clinical success. However, biphenyls offer an alternative route to 3D complexity: Axial Chirality .
When ortho-substituents are large enough to restrict rotation around the C-C bond, the biphenyl system becomes chiral. If the rotational energy barrier (
-
Why it matters: Kinases and protein-protein interaction (PPI) interfaces often possess deep, narrow clefts. A "locked" twisted biphenyl can pre-organize the inhibitor into the bioactive conformation, reducing the entropic penalty of binding.
Heterocyclic Bioisosteres
Replacing one or both phenyl rings with heterocycles (e.g., 3-pyridyl, 5-pyrimidinyl) serves two distinct purposes:
-
Electronic Tuning: Modulates the
-electron density, affecting - stacking interactions with residues like Phenylalanine or Tryptophan. -
Physicochemical Optimization: Lowers LogP and introduces hydrogen bond acceptors (HBAs) to improve solubility and metabolic stability.
Visualization: Atropisomeric Design Workflow
The following diagram illustrates the decision matrix for designing stable atropisomeric biphenyls.
Figure 1: Decision matrix for designing axially chiral biphenyls. A rotational barrier >23 kcal/mol is the threshold for isolable atropisomers at room temperature.
Advanced Synthetic Methodologies
Traditional Suzuki couplings often fail with tetra-ortho-substituted systems due to extreme steric crowding. Modern ligand design has overcome this.
The Catalyst System: Pd-SPhos/XPhos
For sterically demanding couplings (e.g., 2,2',6,6'-tetrasubstituted biphenyls), dialkylbiaryl phosphine ligands are essential.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for electron-rich and hindered substrates.
-
XPhos: Provides even greater steric bulk and stability, often allowing couplings of aryl chlorides.
Mechanistic Insight
These bulky electron-rich ligands facilitate the oxidative addition step (by donating electron density to Pd) and, crucially, promote reductive elimination (by crowding the metal center, forcing the formation of the C-C bond to relieve steric strain).
Experimental Protocol: Synthesis of a Sterically Hindered Atropisomeric Biphenyl
Objective: Synthesis of 2,2'-dimethyl-6,6'-dimethoxybiphenyl via Suzuki-Miyaura coupling. This compound serves as a model for "locked" biaryl cores used in modern kinase inhibitors.
Reagents & Materials
-
Substrate A: 1-iodo-2-methoxy-6-methylbenzene (1.0 equiv)
-
Substrate B: 2-methoxy-6-methylphenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Causality):
-
In a dry Schlenk tube, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol).
-
Add anhydrous Toluene (2 mL) and stir at room temperature for 15 minutes.
-
Why: This generates the active catalytic species [L-Pd(0)] in situ before the substrate is introduced, preventing non-specific palladium aggregation (palladium black).
-
-
Reaction Assembly:
-
Add the aryl iodide (Substrate A, 1.0 mmol) and boronic acid (Substrate B, 1.5 mmol) to the catalyst mixture.
-
Add K₃PO₄ (636 mg, 3.0 mmol).
-
Add degassed water (0.2 mL). Note: A small amount of water is essential for the transmetallation step involving the boronate species.
-
-
Heating & Kinetics:
-
Seal the vessel and heat to 100°C for 18 hours with vigorous stirring.
-
Monitoring: Monitor by HPLC or TLC. Sterically hindered couplings are slower; do not quench prematurely.
-
-
Workup & Purification:
-
Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts and Pd residues.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
-
-
Chiral Resolution (If separating atropisomers):
-
The product is a racemate (Ra/Sa).
-
Separate using Chiral HPLC (Chiralpak AD-H column, Isopropanol/Hexane).
-
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Yield | 85 - 92% | High yield despite steric hindrance |
| Rotational Barrier | ~26 kcal/mol | Stable to racemization at RT |
| Reaction Time | 18 - 24 Hours | Kinetic penalty of steric bulk |
| Catalyst Loading | 5 mol% | Standard for hindered substrates |
Case Study: Biphenyls in PD-1/PD-L1 Inhibitors[2]
Recent small-molecule inhibitors of the PD-1/PD-L1 checkpoint rely heavily on biphenyl and terphenyl scaffolds. Unlike antibodies, these small molecules must induce dimerization of PD-L1 to inhibit its function.
-
Mechanism: The biphenyl core acts as a hydrophobic anchor, sliding into the cylindrical pocket formed at the interface of two PD-L1 monomers.
-
Optimization: Introduction of a meta-biaryl linkage (terphenyl) creates a "twisted" geometry that perfectly matches the hydrophobic channel, improving potency from micromolar to nanomolar range.
Synthetic Pathway Visualization
The following diagram details the catalytic cycle emphasized in the protocol, highlighting the role of the bulky ligand.
Figure 2: Catalytic cycle for the SPhos-mediated synthesis of hindered biphenyls. The bulky ligand accelerates the difficult reductive elimination step.
References
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed. [Link]
-
Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery. Medicinal Research Reviews. [Link][2]
-
3D-QSAR and molecular docking analysis of biphenyl amide derivatives as p38α mitogen-activated protein kinase inhibitors. PubMed. [Link]
-
“Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Scientific Research Publishing. [Link]
Sources
Methodological & Application
Synthesis of 5-Bromomethyl-2-chloro-biphenyl via radical bromination
Application Note: Scalable Synthesis of 5-Bromomethyl-2-chloro-biphenyl via Radical Bromination
Abstract & Strategic Overview
This application note details the optimized protocol for the synthesis of 5-Bromomethyl-2-chloro-biphenyl (Target) from 2-chloro-5-methylbiphenyl (Starting Material, SM) . This transformation utilizes the Wohl-Ziegler reaction , a radical substitution mechanism employing N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1]
While traditional protocols rely on carbon tetrachloride (
Key Challenges Addressed:
-
Regioselectivity: Ensuring bromination occurs exclusively at the benzylic methyl group (C5-methyl) rather than the aromatic ring.
-
Chemo-control: Minimizing the formation of the gem-dibromide impurity (over-bromination), a common failure mode in benzylic functionalization.
-
Purification: Efficient separation of the lachrymatory product from succinimide byproducts.
Reaction Engineering & Mechanism
The reaction proceeds via a free-radical chain mechanism.[1][2][3] The choice of NBS over elemental bromine (
Mechanism of Action (The "Why")
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract bromine from trace
or NBS to start the chain. -
Propagation (Cycle):
-
A bromine radical (
) abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzylic radical. -
This benzylic radical reacts with molecular bromine (
)—generated in situ from NBS and HBr—to yield the product and regenerate a bromine radical.
-
-
Termination: Radical coupling (dimerization) or reaction with impurities ends the cycle.
Diagram 1: Radical Reaction Cycle
Caption: The self-propagating radical chain mechanism for benzylic bromination.
Experimental Protocol
Safety Warning: Benzylic bromides are potent lachrymators (tear-inducing agents). All operations must be performed in a well-ventilated fume hood. Wear appropriate PPE (goggles, gloves, lab coat).
Materials & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| 2-chloro-5-methylbiphenyl | Substrate | 1.0 | Purity >98% recommended. |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 | Recrystallize from H₂O if yellow (degraded). |
| AIBN | Initiator | 0.05 | Azobisisobutyronitrile. Store cold. |
| Solvent | 10 vol |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 2-chloro-5-methylbiphenyl (1.0 eq) and NBS (1.05 eq).
-
Add
-Trifluorotoluene (10 mL per gram of substrate).-
Note: If using Acetonitrile, ensure it is anhydrous to prevent hydrolysis.
-
-
Degas the solution by bubbling nitrogen through it for 10–15 minutes. Oxygen is a radical scavenger and will inhibit the reaction.
Step 2: Initiation & Reflux
-
Add AIBN (0.05 eq) in one portion.
-
Heat the mixture to reflux (
for ; for ). -
Observation Point: The dense, white NBS solid will gradually disappear and be replaced by lighter, floating succinimide crystals (cream/off-white) on the surface.
-
Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC every hour.
-
Target: >95% conversion of SM.
-
Caution: Do not extend reflux unnecessarily after conversion to avoid gem-dibromide formation.
-
Step 3: Workup
-
Cool the reaction mixture to
(ice bath). This precipitates the maximum amount of succinimide. -
Filtration: Filter off the solid succinimide using a sintered glass funnel. Wash the cake with cold solvent.
-
Concentration: Evaporate the filtrate under reduced pressure to obtain the crude yellow oil/solid.
Step 4: Purification
-
Option A (Crystallization - Preferred): Dissolve the crude in hot Heptane (or Hexane). Add a small amount of Ethyl Acetate if needed for solubility. Cool slowly to
. The mono-bromide typically crystallizes, leaving impurities in the mother liquor. -
Option B (Flash Chromatography): If crystallization fails, purify via silica gel column.
-
Eluent: Gradient of 100% Hexane
5% EtOAc/Hexane. -
Order of Elution: Unreacted SM
Target Product gem-Dibromide (usually more polar) Succinimide traces.
-
Diagram 2: Process Workflow
Caption: Operational workflow from setup to isolated product.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Oxygen inhibition or degraded AIBN. | Ensure vigorous |
| High gem-Dibromide | Over-reaction or excess NBS. | Stop reaction at 95% conversion. Use strictly 1.0-1.05 eq NBS. |
| Dark Coloration | Check light source (if photo-initiated) or temperature. Add initiator. | |
| Low Yield | Hydrolysis of product. | Ensure all solvents are anhydrous. Store product in a desiccator. |
Expert Insight: The 2-chloro substituent on the biphenyl ring provides steric bulk that generally discourages electrophilic bromination on the ring itself, enhancing the selectivity for the desired benzylic position. However, the electron-withdrawing nature of the chlorine may slightly retard the rate of radical formation compared to a simple tolyl system, necessitating the higher boiling point of
References
-
Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide.[1][2][4][5][6] Chemical Reviews, 43(2), 271–317. Link
-
Cantillo, D., et al. (2013).[7] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[7] The Journal of Organic Chemistry, 78(21), 10567–10571. (Describes Acetonitrile as a green solvent alternative). Link
-
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: An Environmentally Benign Approach.[6] Green Chemistry, 11, 1204-1206. (Validation of non-CCl4 solvents). Link
-
BenchChem. (2025).[1][2] Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide.[2][6] (Analogous biphenyl scaffold protocol). Link
-
Organic Chemistry Portal. Wohl-Ziegler Reaction Mechanism and Conditions.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Using 5-Bromomethyl-2-chloro-biphenyl as a Strategic Alkylating Agent
Introduction: The Strategic Advantage of a Specialized Biphenyl Intermediate
In the landscape of modern medicinal chemistry, the synthesis of complex molecules requires a toolkit of highly specific and reliable reagents. 5-Bromomethyl-2-chloro-biphenyl stands out as a pivotal alkylating agent, primarily recognized for its role as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of antihypertensive drugs often referred to as "sartans". [1][2]Its structure, featuring a reactive benzylic bromide and a sterically influential chlorinated biphenyl backbone, provides a unique combination of reactivity and molecular scaffolding essential for building the core of these widely used pharmaceuticals.
The primary utility of this reagent lies in its capacity for efficient SN2 alkylation of various nucleophiles, particularly nitrogen atoms within heterocyclic systems. [3]The bromomethyl group serves as a potent electrophile, while the biphenyl moiety is crucial for molecular recognition at the target receptor. The presence of the ortho-chloro substituent on one of the phenyl rings influences the conformation of the biphenyl system, a subtle but critical factor in the pharmacological activity of the final drug product. This guide provides an in-depth analysis of the reagent's reactivity, detailed protocols for its application, and troubleshooting insights for researchers in drug discovery and development.
Mechanism of Action: The SN2 Pathway
The alkylating power of 5-Bromomethyl-2-chloro-biphenyl is rooted in the classical bimolecular nucleophilic substitution (SN2) reaction mechanism. The core of this reactivity is the carbon-bromine bond of the benzylic methylene (-CH₂Br) group.
Key Mechanistic Features:
-
Electrophilic Carbon: The carbon atom of the bromomethyl group is electron-deficient due to the high electronegativity of the adjacent bromine atom, making it an excellent target for nucleophilic attack.
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, and therefore an excellent leaving group, which facilitates the departure of the bromine during the nucleophilic attack.
-
Stabilized Transition State: The benzylic position of the electrophilic carbon allows for stabilization of the SN2 transition state through conjugation with the biphenyl π-system.
-
Role of the Nucleophile: The reaction is initiated by a nucleophile (e.g., a deprotonated amine, phenoxide, or imidazole nitrogen) attacking the electrophilic carbon. This attack and the departure of the bromide leaving group occur in a single, concerted step.
Diagram: Generalized SN2 Alkylation Mechanism
Caption: SN2 reaction of a nucleophile with 5-Bromomethyl-2-chloro-biphenyl.
Core Application: Synthesis of Sartan Drug Precursors
The most prominent application of 5-Bromomethyl-2-chloro-biphenyl is in the N-alkylation of heterocyclic cores to construct sartan-type drugs. [1]For instance, in the synthesis of Losartan, this reagent is used to alkylate a specific imidazole derivative. [3]Similarly, it is a precursor for intermediates used in the synthesis of Valsartan and Irbesartan. [4][5] The general strategy involves reacting the bromobiphenyl compound with the heterocyclic core in the presence of a suitable base and solvent. [3]The choice of these conditions is critical for achieving high yields and minimizing side reactions.
Experimental Protocols
General Protocol for N-Alkylation of Heterocycles
This protocol provides a robust starting point for the alkylation of nitrogen-containing heterocycles, such as imidazoles or tetrazoles, which is a key step in many sartan syntheses. [3] Materials:
-
5-Bromomethyl-2-chloro-biphenyl
-
Heterocyclic substrate (e.g., 2-butyl-4-chloro-5-formylimidazole for Losartan synthesis)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Solvent (e.g., Anhydrous Dimethylformamide (DMF), Acetonitrile)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
TLC plates for reaction monitoring
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the heterocyclic substrate (1.0 equiv.) and the chosen solvent (e.g., DMF).
-
Add the base (1.5-2.0 equiv.) to the stirred solution at room temperature. For aprotic bases like NaH, exercise caution.
-
Dissolve 5-Bromomethyl-2-chloro-biphenyl (1.1 equiv.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (typically 50-70°C) and monitor its progress by Thin Layer Chromatography (TLC). [3]5. Upon completion (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into cold water, which will precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 1: Typical Reagents and Conditions for N-Alkylation
| Parameter | Recommended Choice | Rationale & Causality |
| Nucleophile | Imidazole, Tetrazole, Amine | The nitrogen atom must be sufficiently nucleophilic. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | A base is required to deprotonate the nucleophile, increasing its reactivity. K₂CO₃ is a mild and common choice. [3][6] |
| Solvent | DMF, Acetonitrile, THF | A polar aprotic solvent is ideal as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. [3] |
| Temperature | 50 - 80°C | Moderate heating is often necessary to overcome the activation energy but excessive heat can lead to side products. [3] |
| Equivalents | 1.1 - 1.2 equiv. of alkylating agent | A slight excess of the electrophile ensures complete consumption of the more valuable heterocyclic core. |
General Protocol for O-Alkylation of Phenols
While less common for this specific reagent, O-alkylation of phenols is another potential application, following the principles of the Williamson ether synthesis. [7] Materials:
-
5-Bromomethyl-2-chloro-biphenyl
-
Phenolic substrate
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Acetone, DMF)
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)
Procedure:
-
Dissolve the phenolic substrate (1.0 equiv.) in the chosen solvent.
-
Add the base (1.5 equiv.) and stir until the phenoxide is formed. If using a phase-transfer catalyst, add it at this stage (0.1 equiv.).
-
Add a solution of 5-Bromomethyl-2-chloro-biphenyl (1.1 equiv.) dropwise.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography on silica gel.
Diagram: Experimental Workflow for a Typical Alkylation Reaction
Caption: Standard laboratory workflow from reaction setup to product analysis.
Safety, Handling, and Storage
5-Bromomethyl-2-chloro-biphenyl is a reactive alkylating agent and should be handled with care. Alkylating agents are often mutagenic and potential carcinogens. [8]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9]Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently strong base; Low reaction temperature; Inactive nucleophile. | Use a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature in increments of 10°C. Ensure the nucleophile is deprotonated. |
| Formation of Side Products | Over-alkylation (dialkylation); Reaction temperature too high; Presence of water. | Use a strict 1:1.1 stoichiometry of nucleophile to alkylating agent. Lower the reaction temperature. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Product is an oil; Impurities co-elute during chromatography. | Attempt to form a salt for crystalline solid isolation. Try a different solvent system for recrystallization or chromatography. |
References
-
Nickel-catalyzed cross-coupling of benzyl carboxylate with alkyl bromide. PMC. Available at: [Link]
-
A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. Available at: [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis. Available at: [Link]
-
A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Available at: [Link]
- Method for synthesizing high-purity sartan side chain TTBB. Google Patents.
-
Alkylation of 1, 2 and 4 with Benzyl Bromide. ResearchGate. Available at: [Link]
-
SARTAN SERIES. Medicinal Chemistry International. Available at: [Link]
-
Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. PubMed. Available at: [Link]
-
In situ alkylation of N-heterocycles in organic templated cuprous halides. PubMed. Available at: [Link]
-
Alkylating Agents. NCBI Bookshelf. Available at: [Link]
-
3-Bromomethyl-5-chloro-2-benzothiophene. ResearchGate. Available at: [Link]
-
Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Available at: [Link]
-
Supporting Information KOtBu Mediated Efficient Approach for the Synthesis of fused heterocycles via Intramolecular O-/N-Arylation. Royal Society of Chemistry. Available at: [Link]
-
Potential Bioreductive Alkylating Agents. 7. Antitumor Effects of Phenyl-Substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones. PubMed. Available at: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
2-Chlorobiphenyl. PubChem. Available at: [Link]
-
4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen. PubMed. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. CN107935957B - Method for synthesizing high-purity sartan side chain TTBB - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 5. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. 4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. combi-blocks.com [combi-blocks.com]
Application Note: Nucleophilic Substitution Reactions of Chlorobiphenyl Benzyl Bromides
Executive Summary & Strategic Importance
Chlorobiphenyl benzyl bromides (e.g., 4'-(bromomethyl)-2-chlorobiphenyl) represent a critical scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs) , commonly known as "sartans." While the cyano-analog (OTBN) is the direct precursor for Losartan, the chloro-analogs are vital for next-generation sartan derivatives, liquid crystal mesogens, and as mechanistic probes for studying steric influence in biaryl systems.
This guide details the Nucleophilic Substitution (
Key Technical Insights:
-
Reactivity: The benzylic C-Br bond is highly activated (
favored), but susceptible to hydrolysis. -
Regioselectivity: When reacting with ambident nucleophiles (e.g., imidazoles), solvent polarity and base choice dictate the N1 vs. N3 product ratio.
-
Safety: These compounds are potent lachrymators; containment protocols are mandatory.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Mechanistic Factors[1][4][5][6][8][9][10][11][12]
-
Electronic Effect: The biphenyl system stabilizes the transition state through
-conjugation, lowering the activation energy compared to alkyl halides. -
Steric Effect: The ortho-chlorine atom on the distal ring forces the two phenyl rings into a twisted conformation (dihedral angle ~45-60°). This reduces planarity, enhancing solubility in organic solvents (Toluene, DCM) compared to planar analogs, but does not significantly hinder the distal benzylic reaction site.
Pathway Visualization
The following diagram illustrates the reaction pathway and competing side reactions (hydrolysis/dimerization).
Figure 1: Mechanistic pathway for
Methodology 1: N-Alkylation (Sartan Synthesis Protocol)
This protocol focuses on the alkylation of 2-butyl-4-chloro-5-formylimidazole (BCFI) , the most industrially relevant reaction for this class of compounds.
Experimental Design
-
Objective: Maximize N1-alkylation (desired) over N3-alkylation.
-
Solvent Strategy:
-
Traditional:[2] DMF (High solubility, fast rate, harder workup).
-
Recommended:Biphasic Toluene/Water with PTC (Green chemistry, easy separation).
-
Detailed Protocol (Biphasic PTC Method)
Reagents:
-
4'-(Bromomethyl)-2-chlorobiphenyl (1.0 eq)
-
2-Butyl-4-chloro-5-formylimidazole (0.95 eq) — Limiting reagent to ensure full consumption of expensive heterocycle.
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq) — Phase Transfer Catalyst.
-
NaOH (2.0 eq, used as 25% aq. solution).
-
Toluene (10 volumes).
Step-by-Step Procedure:
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Toluene and 2-Butyl-4-chloro-5-formylimidazole.
-
Activation: Add the 25% NaOH solution and TBAB. Stir vigorously at 25°C for 30 minutes. Why: This deprotonates the imidazole at the interface.
-
Addition: Dissolve 4'-(bromomethyl)-2-chlorobiphenyl in minimum Toluene and add dropwise over 1 hour. Control: Slow addition minimizes dimerization side-reactions.
-
Reaction: Heat to 50-60°C and stir for 6–8 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the bromide (
) and appearance of the N1-product ( ). -
Workup:
-
Cool to 25°C.
-
Separate phases.[3] The product is in the Organic (Toluene) layer.
-
Wash organic layer with water (
vol) to remove salts and residual base. -
Critical Step: Wash with 5% NaHSO₃ solution if the organic layer is colored (removes traces of oxidized bromine species).
-
-
Isolation: Concentrate Toluene under vacuum to yield the crude solid. Recrystallize from Ethyl Acetate/Hexanes.
Methodology 2: General Nucleophilic Substitution (Azides/Ethers)
For applications in "Click Chemistry" or ether synthesis.[3][4]
Protocol Summary Table
| Reaction Type | Nucleophile | Reagents | Solvent | Temp | Yield Target |
| Azidation | DMF or DMSO | 25°C | >95% | ||
| Etherification | Phenol | Acetone | Reflux (56°C) | 85-90% | |
| Amination | Morpholine | Acetonitrile | 40°C | 80-85% |
Critical Safety Protocol: Handling Lachrymators
Benzyl bromides are severe eye and respiratory irritants.
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate nearby. Dip all spatulas and glassware into this solution immediately after use to quench residues.
-
Spill Control: Do not wipe up spills with dry paper towels (releases vapors). Cover with solid soda ash or sodium thiosulfate before cleaning.
Experimental Workflow & Process Control
The following flowchart defines the operational logic for the synthesis, emphasizing the "Stop/Go" decision points based on TLC/HPLC monitoring.
Figure 2: Operational workflow for the synthesis of chlorobiphenyl derivatives.
Troubleshooting & Optimization
Solvent Effects on Reaction Rate
The choice of solvent dramatically impacts the reaction rate (
| Solvent | Dielectric Constant ( | Relative Rate ( | Comments |
| DMF | 36.7 | 100 (Reference) | Fast, but difficult to remove completely; promotes N3-isomer in imidazoles. |
| Acetone | 20.7 | 45 | Good for Finkelstein conditions; requires reflux. |
| Toluene/H₂O (PTC) | N/A (Biphasic) | 60-80 | Recommended. Cleanest profile; product stays in organic phase, salts in aqueous. |
| Ethanol | 24.5 | 20 | Slow; high risk of solvolysis (forming ethyl ether byproduct). |
Common Issues
-
Issue: Reaction stalls at 80% conversion.
-
Cause: Decomposition of the benzyl bromide (hydrolysis) or poisoning of the catalyst.
-
Fix: Add 0.1 eq of fresh alkyl halide and 0.05 eq of TBAB.
-
-
Issue: Low Yield after Workup.
-
Cause: Emulsion formation during extraction.
-
Fix: The biphenyl system is lipophilic. Use Brine to break emulsions and ensure the aqueous layer pH is neutral.
-
References
- Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.
-
Reddy, V. V., et al. (2007). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 19(5), 3789-3796.[5] (Details on Regioselectivity and Impurities).
- Google Patents. (2012). CN102675294A - Method of synthesizing losartan and losartan intermediates.
Sources
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
Application Note & Protocols: Mastering the Suzuki-Miyaura Coupling with Chlorobiphenyl Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Chlorobiphenyls in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its robustness, functional group tolerance, and the low toxicity of its boron-based reagents have made it indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] This guide focuses on a particularly challenging yet highly valuable application: the use of chlorobiphenyl moieties as precursors.
Chlorobiphenyls and their polychlorinated analogues (PCBs) are a class of organochlorine compounds.[4] While historically known for their industrial applications as coolants and insulating fluids and subsequent environmental persistence, the core biphenyl structure is a privileged scaffold in medicinal chemistry and materials science.[5] The ability to selectively functionalize a chlorobiphenyl precursor via Suzuki-Miyaura coupling opens a direct pathway to novel pharmaceuticals, agrochemicals, and organic electronics.[6][7][8]
However, the utility of aryl chlorides, including chlorobiphenyls, in this reaction is hampered by the inherent strength and low reactivity of the C-Cl bond compared to its bromide and iodide counterparts.[9][10] The critical first step of the catalytic cycle, oxidative addition, is significantly more demanding for aryl chlorides. This application note provides a comprehensive overview of the mechanistic considerations, precursor synthesis, and detailed, field-proven protocols necessary to overcome these challenges and successfully employ chlorobiphenyl precursors in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Deep Dive: The Aryl Chloride Challenge
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the coupling of chlorobiphenyls. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11]
The primary hurdle for chlorobiphenyls lies in the Oxidative Addition step. The strong carbon-chlorine bond requires a highly electron-rich and sterically accessible palladium(0) catalyst to insert itself and form the Pd(II) intermediate. Standard catalysts like Pd(PPh₃)₄, which are effective for aryl bromides and iodides, often fail or provide negligible yields with aryl chlorides.[10]
The Solution: Advanced Catalyst Systems
Modern catalysis has addressed this challenge through the development of sophisticated ligands that modify the electronic and steric properties of the palladium center. The most successful strategies involve:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[1] Their bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium, facilitating its insertion into the robust C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable bonds with palladium. This stability prevents catalyst decomposition at the higher temperatures often required for aryl chloride activation and promotes the overall catalytic turnover.[12]
Crafting the Precursors: Synthesis and Selection
The success of the coupling reaction begins with high-quality precursors. Both the chlorobiphenyl electrophile and the organoboron nucleophile must be carefully selected and prepared.
The Electrophile: The Chlorobiphenyl Moiety
A wide variety of chlorobiphenyl isomers are commercially available. When selecting a starting material, consider:
-
Purity: Impurities can interfere with the catalyst. Recrystallization or column chromatography may be necessary.
-
Substitution Pattern: The position of the chlorine atom and other substituents can influence reactivity. Electron-withdrawing groups on the same ring as the chlorine can sometimes facilitate oxidative addition.
The Nucleophile: The Organoboron Reagent
While the chlorobiphenyl is one coupling partner, the other partner must be an organoboron compound. Researchers typically have two choices: boronic acids or boronic esters.
| Reagent Type | Advantages | Disadvantages |
| Boronic Acids (R-B(OH)₂) | Commercially available in wide variety. | Can be prone to dehydration to form cyclic boroxines, affecting stoichiometry and reactivity. Can be unstable under purification conditions. |
| Boronic Esters (e.g., Pinacol Esters) | Highly stable, crystalline solids.[11] | Often require an additional synthetic step.[13] |
| Easy to purify via chromatography. | ||
| Resistant to protodeboronation. |
For complex, multi-step syntheses, the superior stability and purity of boronic esters often make them the preferred choice.
Protocol: Synthesis of an Aryl Boronic Acid Pinacol Ester via Miyaura Borylation
This protocol describes a general method for converting an aryl bromide or iodide into the corresponding stable pinacol ester, which can then be coupled with a chlorobiphenyl.[14][15]
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), and potassium acetate (KOAc) (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-3 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Master Protocol: Suzuki-Miyaura Coupling of a Chlorobiphenyl
This protocol provides a robust starting point for the cross-coupling of a chlorobiphenyl with an organoboron reagent. Optimization of the ligand, base, and solvent may be required for specific substrates.
Core Components & Rationale:
| Component | Example | Role & Justification |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that are reduced in situ to the active Pd(0) species. They are generally air-stable and easy to handle. |
| Ligand | SPhos or XPhos | A bulky, electron-rich biarylphosphine ligand is critical for activating the C-Cl bond of the chlorobiphenyl.[16] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive substrates.[17] |
| Solvent System | Toluene/Water (e.g., 5:1) | A biphasic solvent system is often beneficial. The aqueous phase contains the base, while the catalyst and organic substrates reside in the organic phase.[18] |
| Chlorobiphenyl | e.g., 4-Chlorobiphenyl | The aryl chloride electrophile. |
| Organoboron | e.g., Phenylboronic Acid | The organometallic nucleophile. |
Step-by-Step Procedure:
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube or vial), combine the chlorobiphenyl (1.0 eq.), the organoboron reagent (1.2-1.5 eq.), and the base (K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate, small vial, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the organic solvent. This allows for pre-formation of the active catalyst complex.
-
Inert Atmosphere: Seal the main reaction vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) followed by the degassed water to the main reaction vessel via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block (typically 80-110 °C). Stir vigorously to ensure adequate mixing between the two phases.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or HPLC.[18][19]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (improper handling, poor quality). 2. Insufficiently inert atmosphere (O₂ deactivates Pd(0)). 3. Base is too weak or insoluble. | 1. Use fresh, high-purity catalyst and ligand. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Screen stronger bases (e.g., Cs₂CO₃) or different solvent systems to improve solubility. |
| Homocoupling of Boronic Reagent | 1. Presence of oxygen. 2. Catalyst system favors homocoupling over cross-coupling. | 1. Improve degassing procedures. 2. Decrease catalyst loading or screen a different ligand. |
| Dehalogenation of Chlorobiphenyl | 1. Presence of a hydride source (e.g., solvent, water). 2. Side reaction pathway of the Pd-H species. | 1. Use rigorously dried solvents. 2. Change the base or solvent system. This side reaction is sometimes unavoidable but can be minimized. |
| Formation of Unknown Impurities | 1. Degradation of starting materials or product at high temperature. 2. Impure starting materials. | 1. Lower the reaction temperature and extend the reaction time. 2. Re-purify starting materials before use. |
Conclusion
The Suzuki-Miyaura coupling of precursors containing chlorobiphenyl moieties is a powerful, albeit challenging, transformation. The historical difficulty associated with activating the C-Cl bond has been largely overcome through the rational design of highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By combining a fundamental understanding of the reaction mechanism with meticulous experimental technique—including the use of high-purity precursors, rigorous inert atmosphere conditions, and rational selection of catalyst, base, and solvent—researchers can reliably access a vast array of complex biaryl and poly-aryl structures. This guide provides the foundational protocols and troubleshooting insights to empower scientists in drug discovery and materials science to successfully leverage chlorobiphenyls as versatile building blocks in their synthetic endeavors.
References
-
Vapourtec. (2023-08-09). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
-
Hein, J. E. (2025-05-01). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Theses and Dissertations. Available from: [Link]
-
Unger, S., et al. (2001). Synthesis of Polychlorinated Biphenyls (PCBs) Using the Suzuki-coupling. Chemosphere. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Biphenyls: Applications in Specialty Chemical Markets. Available from: [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... Available from: [Link]
-
Ugi, I., et al. (2024-11-11). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available from: [Link]
-
Franz, A. K. (2018). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed. Available from: [Link]
-
Lipshutz, B. H., et al. (2005). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available from: [Link]
-
ResearchGate. (2024-11-11). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available from: [Link]
-
Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]
-
Torvisco, A., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]
-
Sharma, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available from: [Link]
-
Chodkiewicz, M., et al. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry. Available from: [Link]
-
Li, W., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. Available from: [Link]
-
Burke, M. D., et al. (2011). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Nature Chemistry. Available from: [Link]
-
Malu, R., et al. (2025-05-20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available from: [Link]
-
NRO Chemistry. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Available from: [Link]
-
MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
Erickson, M. D. (2007). Applications of polychlorinated biphenyls. PubMed. Available from: [Link]
-
Carrow, B. P., et al. (2019). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Available from: [Link]
-
Wikipedia. Polychlorinated biphenyl. Available from: [Link]
-
Erickson, M. D. (2010-09-17). Applications of polychlorinated biphenyls. Mitchell D. Erickson Associates. Available from: [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available from: [Link]
-
G. D. A. Chole, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 5. Applications of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Yoneda Labs [yonedalabs.com]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 16. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. vapourtec.com [vapourtec.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Application Note: Synthesis of 5-Bromomethyl-2-chloro-biphenyl
This Application Note provides a comprehensive technical guide for the synthesis of 5-Bromomethyl-2-chloro-biphenyl , a critical benzylic bromide intermediate often utilized in the development of biphenyl-based pharmaceuticals (e.g., angiotensin II receptor antagonists) and agrochemicals.[1]
Introduction & Retrosynthetic Analysis
The target molecule, 5-Bromomethyl-2-chloro-biphenyl , features a reactive benzylic bromide functionality.[1] This electrophilic site is susceptible to nucleophilic attack (e.g., by imidazoles, tetrazoles, or amines), making it a versatile "warhead" for fragment-based drug discovery.[1]
The primary synthetic challenge is achieving chemoselectivity . You must brominate the benzylic methyl group (radical pathway) without brominating the aromatic ring (electrophilic aromatic substitution) or over-brominating to the dibromomethyl species.
Retrosynthetic Logic
The most robust route relies on the Wohl-Ziegler bromination of the commercially available or easily accessible precursor, 2-Chloro-5-methylbiphenyl .[1]
Figure 1: Retrosynthetic disconnection showing the radical bromination strategy.[1]
Reagent Selection Guide
Selecting the correct reagent system is critical for minimizing the gem-dibromo impurity, which is difficult to remove during downstream processing.
A. Brominating Agents
| Reagent | Role | Pros | Cons | Recommendation |
| N-Bromosuccinimide (NBS) | Source of Br[1][2][3][4]• | Standard industry reagent; maintains low steady-state [Br2] concentration, favoring radical substitution over ring addition.[1] | Atom economy is poor (succinimide waste). | Primary Choice for lab/pilot scale. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Source of Br[1][3]• | Higher atom economy (2 Br atoms/molecule); often more soluble in polar solvents. | Can be more aggressive, leading to higher ring bromination if not controlled. | Secondary Choice for green process optimization.[1] |
| Bromine (Br2) | Source of Br[4][5][6]• | Cheapest; 100% atom active.[1] | High instantaneous [Br2] promotes ionic side reactions (ring bromination). Difficult to handle safely. | Avoid unless running in continuous flow. |
B. Radical Initiators[3][5]
-
AIBN (Azobisisobutyronitrile): The gold standard. Half-life (
) is ~1 hour at 80°C, matching the reflux temperature of common solvents (e.g., cyclohexane, acetonitrile). -
Benzoyl Peroxide (BPO): Alternative. Requires slightly higher activation energy; risk of benzoate ester byproducts.
-
Photochemical (LED 450nm): A "reagent-free" initiation method ideal for flow chemistry, reducing chemical impurities.[1]
C. Solvent Systems[7][8][9]
-
Chlorobenzene: High boiling point (131°C) allows for faster kinetics; inert to radicals. (Recommended)
-
Benzotrifluoride (PhCF3): A green alternative to CCl4. Excellent stability and simplified workup.
-
Dichloromethane (DCM): Too low boiling (40°C) for thermal AIBN initiation; requires photo-initiation.[1]
Detailed Experimental Protocol
Objective: Synthesis of 5-Bromomethyl-2-chloro-biphenyl from 2-Chloro-5-methylbiphenyl via Radical Bromination.
Safety Warning
Lachrymator Alert: Benzylic bromides are potent tear gas agents. All operations must be performed in a properly functioning fume hood. Wear double nitrile gloves and chemical splash goggles. Neutralize glassware with 5% sodium bisulfite solution before removal from the hood.
Step-by-Step Methodology
1. Reaction Setup:
-
To a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge:
-
Substrate: 2-Chloro-5-methylbiphenyl (10.0 g, 49.3 mmol)
-
Solvent: Chlorobenzene (100 mL, 10 volumes) or Benzotrifluoride.
-
Reagent: N-Bromosuccinimide (NBS) (9.2 g, 51.8 mmol, 1.05 equiv).[1] Note: Freshly recrystallized NBS is preferred to remove free HBr.
-
Initiator: AIBN (0.40 g, 2.4 mmol, 5 mol%).
-
2. Initiation & Propagation:
-
Purge the system with Nitrogen (
) for 10 minutes to remove oxygen (a radical scavenger). -
Heat the mixture to 80–85°C (internal temperature).
-
Observation: The reaction is exothermic once initiated. You may observe a color change from orange to pale yellow as bromine is consumed.
-
Monitor by HPLC or TLC (Hexane/EtOAc 95:5) every hour.
-
Endpoint: Stop when starting material is <2%. Prolonged heating increases the formation of the gem-dibromo impurity.
3. Workup:
-
Cool the reaction mixture to 0–5°C. Succinimide byproduct will precipitate.
-
Filter off the solid succinimide and wash the cake with cold solvent.
-
Wash the filtrate with:
-
Water (50 mL)
-
5% Sodium Bisulfite (
) solution (50 mL) – Critical step to quench residual bromine. -
Brine (50 mL).
-
-
Dry the organic phase over Anhydrous Sodium Sulfate (
) and concentrate under reduced pressure.
4. Crystallization (Purification):
-
The crude residue is typically a viscous oil or low-melting solid.[1]
-
Recrystallize from n-Heptane or Cyclohexane .[1]
-
Dissolve crude in minimum hot heptane (60°C).
-
Cool slowly to room temperature, then to 0°C.
-
Filter the white crystalline solid.
-
-
Target Yield: 85–90%.
-
Purity: >98% (HPLC).
Mechanistic Insight & Troubleshooting
Understanding the radical chain mechanism allows for rational troubleshooting of common failure modes.
Figure 2: The Wohl-Ziegler radical chain mechanism. Control of the 'Over-reaction' path is achieved by stoichiometry (1.05 eq NBS) and stopping the reaction immediately upon consumption of starting material.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen inhibition or wet solvent.[1] | Degas solvents thoroughly; ensure NBS is dry.[1] Add a second portion of AIBN (2 mol%). |
| Ring Bromination | Ionic pathway active.[1] | Ensure reaction is strictly anhydrous. Avoid Lewis acid contaminants (Fe, Al). |
| Dibromo Impurity (>5%) | Over-heating or excess NBS. | Reduce NBS to 1.0 equiv. Stop reaction at 95% conversion. |
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link
-
Kappe, C. O., et al. (2011). Continuous-Flow Benzylic Brominations with N-Bromosuccinimide. Journal of Organic Chemistry, 76(9), 3463–3469. Link
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Describes analogous synthesis of 4'-bromomethyl-2-cyanobiphenyl). Link
-
Podgoršek, A., et al. (2009). "Green" Bromination of Benzylic Compounds. Angewandte Chemie International Edition, 48(45), 8424–8450. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. data.epo.org [data.epo.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Solvent selection for biphenyl methyl group bromination
Application Note: Solvent Selection for Biphenyl Methyl Group Bromination
Executive Summary
The selective benzylic bromination of methylbiphenyls is a critical transformation in the synthesis of "sartan" class antihypertensives (e.g., Losartan, Valsartan) and advanced materials. Historically, Carbon Tetrachloride (
This guide provides a technical roadmap for selecting solvents that maintain high regioselectivity (benzylic vs. ring bromination) while optimizing safety and process efficiency. We analyze the transition from
Mechanistic Foundation: The Role of Solvent
To select the correct solvent, one must understand the Goldfinger Mechanism of the Wohl-Ziegler reaction. The reaction is not a simple attack by NBS; rather, NBS serves as a reservoir to maintain a low, steady-state concentration of molecular bromine (
Mechanism Diagram
The following diagram illustrates the radical chain propagation and the critical "Bromine Reservoir" cycle where solvent effects are most pronounced.
Figure 1: The Goldfinger mechanism highlights that the solvent must facilitate the ionic reaction between HBr and NBS to regenerate
Solvent Impact on Selectivity
-
Solubility of NBS:
-
Non-polar (
, ): NBS is insoluble. Reaction occurs at the solid-liquid interface or via low concentrations of dissolved NBS. This keeps extremely low, favoring benzylic substitution over electrophilic ring bromination. -
Polar (
): NBS is soluble. This increases the local concentration of active bromine species. While this accelerates the reaction, it requires precise temperature control to prevent ring bromination.
-
-
Polarity & Transition States:
-
The transition state for hydrogen abstraction has some polar character (
).[1] Moderately polar solvents (like or esters) can stabilize this TS better than non-polar alkanes, potentially enhancing rates without compromising radical selectivity.
-
Solvent Selection Matrix
The following table compares the traditional standard against modern alternatives for the bromination of 4-methylbiphenyl derivatives.
| Feature | Carbon Tetrachloride ( | Trifluorotoluene ( | Acetonitrile ( | Ethyl Acetate ( |
| Role | Historical Standard | Direct Replacement | High-Performance/Green | Green Alternative |
| NBS Solubility | Insoluble (Heterogeneous) | Low (Heterogeneous) | Soluble (Homogeneous) | Moderate |
| Boiling Point | 77 °C | 102 °C | 82 °C | 77 °C |
| Selectivity | Excellent (Benzylic) | Excellent (Benzylic) | Good (High Rate) | Moderate |
| Safety Profile | Toxic, Carcinogen, Banned | Flammable, Lower Toxicity | Flammable, Irritant | Flammable, Safe |
| Workup | Filtration (Succinimide floats) | Filtration | Aqueous Wash Required | Aqueous Wash |
| Recommendation | DO NOT USE | Best for Batch | Best for Photo/Flow | Good for Scale-up |
Key Insight: Trifluorotoluene (
Detailed Protocols
Protocol A: Thermal Bromination in Trifluorotoluene (Batch)
Best for: Replicating legacy
Materials:
-
Substrate: 4-Methylbiphenyl (10 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) - Recrystallize from water if yellow.
-
Solvent: Trifluorotoluene (
) (50 mL, 0.2 M) -
Initiator: AIBN (Azobisisobutyronitrile) (0.5 mmol, 5 mol%)
Procedure:
-
Setup: Charge a round-bottom flask with 4-methylbiphenyl and
. Stir to dissolve. -
Addition: Add solid NBS. Note that NBS will not fully dissolve; it will form a suspension.
-
Initiation: Add AIBN. Equip the flask with a reflux condenser and nitrogen bubbler.
-
Reaction: Heat the mixture to reflux (approx. 105 °C oil bath).
-
Observation: The reaction is exothermic. Once reflux begins, the dense NBS solid (bottom) will gradually convert to Succinimide, which is less dense and will float to the surface.[2]
-
Endpoint: Reaction is typically complete when all solid has floated to the top (1-3 hours). Verify by HPLC (Target <2% starting material).
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture to remove solid Succinimide. Wash the cake with a small amount of
. -
Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.
-
Purification: Recrystallize from n-Heptane if necessary.
-
Protocol B: Photochemical Bromination in Acetonitrile (Green/Flow Compatible)
Best for: High throughput, avoiding chemical initiators, and "Green Chemistry" compliance.
Materials:
-
Substrate: 4-Methylbiphenyl (10 mmol)
-
Reagent: NBS (10.5 mmol)
-
Solvent: Acetonitrile (
) (HPLC Grade, 50 mL) -
Source: 400-500 nm Light Source (Blue LED or CFL)
Procedure:
-
Setup: Dissolve 4-methylbiphenyl and NBS in Acetonitrile. The solution should be clear (homogeneous).
-
Deoxygenation: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is a radical inhibitor and causes induction periods.
-
Irradiation: Place the reaction vessel approx. 5-10 cm from the light source. Stir vigorously.
-
Temperature: The heat from the lamp is often sufficient (30-40 °C). Do not exceed 60 °C to avoid solvent evaporation or side reactions.
-
-
Monitoring: Monitor by HPLC every 30 minutes. The reaction is often faster than thermal methods (30-90 mins).
-
Workup:
-
Concentrate the Acetonitrile to ~10% volume.
-
Add Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove Succinimide and residual NBS.
-
Dry organic layer over
, filter, and concentrate.
-
Strategic Decision Workflow
Use this decision tree to select the optimal solvent/method based on your specific constraints.
Figure 2: Decision matrix for selecting reaction solvents based on processing capabilities and substrate properties.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Induction Period (No reaction for >30 mins) | Dissolved Oxygen | Sparge solvent with |
| Ring Bromination (Impurity) | High | Switch Solvents: Move from Acetonitrile to |
| Dibromination (Benzal bromide formation) | Over-reaction | Stop reaction at 95% conversion. Do not add excess NBS (>1.1 equiv). |
| Yellow Product | Residual | Wash organic layer with 10% Sodium Thiosulfate ( |
References
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
-
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination of Benzylic Compounds in Green Solvents. Tetrahedron Letters. [Link][3]
-
Master Organic Chemistry. (2018). Benzylic Bromination: The Wohl-Ziegler Reaction. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link][4][5][6][7][8][9]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - Wohl zeiglar reaction compatible solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Preventing hydrolysis of 5-Bromomethyl-2-chloro-biphenyl during storage
Technical Support Center: Stability & Storage of 5-Bromomethyl-2-chloro-biphenyl
Introduction: The Nature of the Beast
Subject: 5-Bromomethyl-2-chloro-biphenyl Functional Class: Benzylic Bromide / Biphenyl Intermediate Primary Failure Mode: Hydrolytic Degradation & Autocatalytic Acidification[1]
As a Senior Application Scientist, I often see this compound mishandled. Users treat it like a standard organic solid, only to find a caked, yellowed, fuming mess a month later.[1]
The Scientific Reality:
The bromomethyl group (
This guide replaces generic advice with a mechanistic protocol to ensure your material survives storage and yields reproducible data.
Part 1: The Mechanism of Failure
To prevent degradation, you must understand why it happens.[1]
-
The Trigger (Moisture): Water molecules attack the benzylic carbon via an
mechanism (or assisted by solvent polarity). -
The Transformation: The active bromide is converted into a benign (but useless) benzyl alcohol.
-
The Accelerator (HBr): The byproduct is Hydrogen Bromide gas.[2] In a closed container, HBr accumulates, lowers the local pH, and can catalyze:
-
Oxidation of bromide ions to elemental Bromine (
), causing yellow/orange discoloration. -
Friedel-Crafts alkylation (polymerization) of the biphenyl rings.[1]
-
Visualizing the Degradation Loop
Figure 1: The autocatalytic degradation cycle.[1] Note that HBr generation creates a corrosive environment that accelerates further decomposition.
Part 2: Storage & Handling Protocols
Follow this decision matrix to determine the optimal storage strategy based on your usage frequency.
Storage Conditions Table
| Parameter | Long-Term Storage (>1 Month) | Active Use (Daily/Weekly) | Why? |
| Temperature | -20°C (Freezer) | 2°C to 8°C (Refrigerator) | Low temp slows kinetic rate of hydrolysis ( |
| Atmosphere | Argon (preferred) or Nitrogen | Nitrogen Flush | Argon is heavier than air and blankets the solid more effectively. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber Glass | Blocks UV light which can cleave the C-Br bond (radical mechanism).[1] |
| Desiccant | Silica Gel in secondary container | Desiccator Cabinet | Direct contact with desiccant dust can contaminate; secondary containment is safer. |
The "Warm-Up" Rule (Crucial)
Never open a cold bottle of benzylic bromide in a humid lab.
-
The Physics: Cold glass condenses atmospheric water vapor instantly. This water mixes with your solid, initiating the hydrolysis loop described above.
-
The Protocol: Remove the bottle from the freezer -> Place in a desiccator -> Allow 3-4 hours to reach room temperature -> Open under inert gas flow.
Part 3: Troubleshooting Guide (FAQs)
Q1: My white powder has turned pale yellow/orange. Is it ruined?
-
Diagnosis: This indicates the liberation of elemental Bromine (
), likely due to oxidation or light exposure. -
Action:
Q2: The material has "caked" into a hard lump.
-
Diagnosis: Moisture absorption has caused partial hydrolysis, creating a "wet" surface that fuses particles.[1]
-
Action: This material is compromised. If you must use it, grind it in a mortar (in a fume hood!) and dry under high vacuum over
for 12 hours. Expect lower yields.[1]
Q3: Can I store a solution of it to avoid weighing solids?
-
Reasoning: Even "anhydrous" solvents (THF, DMF) absorb water over time.[1] Benzylic bromides are more stable in the crystal lattice than in solution where molecular mobility allows faster reaction with trace water.
-
Exception: If necessary, store in Anhydrous Toluene or Dichloromethane over 4Å Molecular Sieves at -20°C. Avoid nucleophilic solvents (MeOH, EtOH) or basic solvents (Pyridine) entirely.[1]
Part 4: Rescue Operations (Purification)
If your material has degraded but is valuable, use this workflow to purify it.[1][4]
Method: Recrystallization (Preferred over Chromatography) [1]
-
Why? Silica gel is slightly acidic and can sometimes promote degradation of sensitive halides. Recrystallization is gentler.[1]
Protocol:
-
Dissolve: Use a minimal amount of warm non-polar solvent (e.g., Hexanes or Heptane).[1] If insoluble, add small drops of Ethyl Acetate until dissolved.[1]
-
Wash (Optional but recommended): If the sample smells acrid (HBr), wash the organic solution quickly with cold 5%
to neutralize acid, then water, then brine. Dry over . -
Crystallize: Cool slowly to -20°C.
-
Filter: Collect crystals and dry under high vacuum (0.1 mmHg) to remove solvent traces.
Workflow Diagram: Rescue Decision Tree
Figure 2: Decision tree for assessing and rescuing degraded 5-Bromomethyl-2-chloro-biphenyl.
References
-
Benzylic Bromide Stability & Hydrolysis
-
Mechanism of Solvolysis: Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. Link
-
Autocatalysis by HBr: excessive acid concentration accelerates degradation in benzylic halides.[1] See: Dauben, W. G., et al. (1984). Organic Reactions.[2][5][6][7] Wiley.[3]
-
-
Handling of Moisture-Sensitive Reagents
-
Synthesis & Purification Context (Sartan Intermediates)
-
Purification of 4'-bromomethyl-2-cyanobiphenyl (Analogous Chemistry): The purification strategies (crystallization from non-polar solvents) are adapted from standard protocols for sartan intermediates. See: US Patent 5,130,439 (Synthesis of Tetrazole intermediates). Link
-
-
General Storage of Labile Halides
Sources
- 1. 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Radical Bromination of Methylbiphenyls
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the radical bromination of methylbiphenyls. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Benzylic bromides, particularly those derived from methylbiphenyl scaffolds, are vital intermediates in the synthesis of pharmaceuticals and advanced materials. However, achieving high yield and selectivity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the radical bromination of methylbiphenyls. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction shows low or no conversion of the methylbiphenyl starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is typically linked to a failure in the radical initiation or propagation steps of the chain reaction.[1] Here are the primary factors to investigate:
-
Ineffective Radical Initiation: The radical chain must be properly initiated.
-
Chemical Initiators (AIBN, Benzoyl Peroxide): The reaction temperature may be too low for the initiator to decompose effectively. Azobisisobutyronitrile (AIBN) typically requires temperatures between 65–85°C for efficient homolytic cleavage to generate radicals.[2][3] If using benzoyl peroxide, a similar temperature range is needed.
-
Solution: Ensure your reaction is heated to the appropriate temperature for the chosen initiator. Verify the heat source is calibrated and the internal reaction temperature is being measured accurately.
-
-
Photochemical Initiation: If using light (photo-bromination), the wavelength or intensity may be insufficient. While broad-spectrum lamps work, specific wavelengths can be more efficient.[4]
-
Solution: Ensure your light source is functional and positioned close to the reaction vessel. For substrates that are poor absorbers, a photosensitizer might be necessary.[5]
-
-
-
Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors.
-
Oxygen: Molecular oxygen is a diradical that can scavenge carbon radicals, terminating the chain reaction.[6]
-
Solution: Degas your solvent before use by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
-
Impure Reagents:
-
N-Bromosuccinimide (NBS): Old or impure NBS may have decomposed. Pure NBS is a white solid; a yellow or brown color indicates the presence of Br₂.[7] While NBS serves to produce Br₂ in situ, starting with already decomposed material can alter the reaction kinetics.
-
Solution: Use freshly opened or recrystallized NBS for best results.[7]
-
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Q2: My reaction produces a mixture of the desired benzyl bromide and ring-brominated isomers. How can I improve selectivity?
A2: This is a classic selectivity problem between two competing mechanisms: free radical substitution at the benzylic position and electrophilic aromatic substitution on the biphenyl ring system.[8]
-
Mechanism Competition:
-
Radical Pathway (Desired): Favored by low, steady concentrations of molecular bromine (Br₂), which is generated in situ from NBS. The bromine radical (Br•) is selective for abstracting the weaker benzylic C-H bond.[9]
-
Ionic Pathway (Side Reaction): Favored by high concentrations of Br₂ and polar solvents. Br₂ can be polarized by the electron-rich aromatic ring, leading to electrophilic attack.[10]
-
-
Key Factors Influencing Selectivity:
-
Brominating Agent: Using molecular bromine (Br₂) directly will almost certainly lead to significant ring bromination. N-Bromosuccinimide (NBS) is the reagent of choice because it maintains a very low equilibrium concentration of Br₂, starving the electrophilic pathway.[11][12]
-
Solvent Choice: Non-polar, aprotic solvents are essential. Carbon tetrachloride (CCl₄) was the traditional choice but is now avoided for safety reasons.[8]
-
Light Conditions: While light is used for initiation, excessive or incorrect wavelengths can sometimes promote side reactions. Using a chemical initiator like AIBN in the dark (or with minimal ambient light) often gives cleaner reactions.
-
| Solvent | Polarity | Suitability for Radical Bromination | Comments |
| Carbon Tetrachloride | Non-polar | Excellent (Historically) | Not recommended due to toxicity and environmental concerns. |
| Acetonitrile | Polar Aprotic | Excellent | Often improves yield and reproducibility.[13][16] |
| Chlorobenzene | Non-polar | Very Good | Effective alternative to CCl₄.[15] |
| Dichloromethane | Polar Aprotic | Good | Can be used, but its higher polarity may slightly favor side reactions compared to others. |
| Water / Alcohols | Polar Protic | Poor | Promotes ionic side reactions and can hydrolyze the product.[17] |
Q3: I'm observing a significant amount of the di-brominated product (Ar-CHBr₂). How can I minimize this over-reaction?
A3: The formation of the di-brominated byproduct occurs when the initially formed mono-brominated product successfully competes with the starting material for the bromine radical.[18] This is a common issue, especially in reactions pushed to high conversion.
-
Controlling Stoichiometry: The most critical factor is the stoichiometry of NBS.
-
Solution: Use a strict 1.0 to 1.1 equivalents of NBS relative to the methylbiphenyl. Using a large excess of NBS will inevitably lead to di-bromination.
-
-
Reaction Time and Monitoring:
-
Solution: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed or when the concentration of the di-bromo product begins to rise significantly. Over-refluxing after the starting material is gone will only promote the second bromination.
-
-
Reaction Rate: A very slow reaction can sometimes increase the relative rate of the second bromination.
-
Solution: Ensure the reaction is running at an optimal temperature with an adequate amount of initiator (typically 1-5 mol%) to ensure the starting material reacts relatively quickly.
-
Q4: How can I effectively purify my crude bromomethylbiphenyl product?
A4: Proper purification is key to obtaining a high-quality final product. The crude mixture typically contains the desired product, unreacted starting material, succinimide (from NBS), and over-brominated species.
-
Aqueous Workup:
-
First, cool the reaction mixture to room temperature.
-
Filter off the succinimide, which is often insoluble in the reaction solvent.
-
Wash the organic filtrate with an aqueous solution of a mild base, such as 5% sodium bicarbonate (NaHCO₃), to remove any residual HBr or acidic impurities.[19] Follow this with a water wash and then a brine wash to aid in phase separation.
-
-
Recrystallization: This is the most powerful method for purifying solid bromomethylbiphenyls.[20][21]
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[22] Common solvent systems for similar compounds include ethyl acetate/hexanes, toluene, or isopropanol/water mixtures.[19][23]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Purification Workflow
Caption: Standard workflow for purifying bromomethylbiphenyls.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of radical bromination?
A1: Radical bromination proceeds via a classic free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1]
-
Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate two radical species. This can be the Br-Br bond in a bromine molecule, initiated by heat or UV light, or the decomposition of a radical initiator like AIBN.[24][25]
-
Propagation: This is a two-step cycle that forms the product and regenerates the radical needed to continue the chain.
-
Step 2a: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group, forming a stable, resonance-delocalized benzyl radical and HBr.
-
Step 2b: The benzyl radical abstracts a bromine atom from a Br₂ molecule, yielding the desired bromomethylbiphenyl product and a new bromine radical (Br•), which can then start the cycle again.
-
-
Termination: The reaction stops when two radicals combine to form a stable, non-radical species. This is a rare event due to the low concentration of radicals but becomes more prevalent as reactants are consumed.[6]
Radical Bromination Mechanism
Caption: The three stages of a free-radical chain reaction.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over elemental bromine (Br₂)?
A2: NBS is preferred for its ability to control selectivity. It acts as a source for a low, sustained concentration of Br₂ through its reaction with the HBr byproduct generated during the propagation step.[11] This low concentration is key:
-
It provides enough Br₂ to sustain the radical propagation cycle.
-
It is too low to enable the competing and much faster electrophilic addition to the aromatic ring.[26] Using elemental Br₂ directly introduces a high concentration from the start, making electrophilic aromatic substitution a major side reaction.[8]
Q3: How do I choose between a chemical initiator (AIBN) and photochemical initiation?
A3: Both methods are effective, and the choice often depends on available equipment and substrate sensitivity.
-
AIBN (or Benzoyl Peroxide): This is a reliable and highly reproducible method. The decomposition rate is predictable based on temperature, allowing for fine control.[2] It is the preferred method for ensuring consistent results, especially during scale-up.
-
Photochemical Initiation: Using a light source (e.g., a sunlamp or a specific wavelength LED) can be a very "green" and efficient method, as it avoids the need for a chemical initiator and its byproducts. However, results can be sensitive to the reactor geometry, lamp intensity, and the transparency of the reaction mixture.[27]
Experimental Protocols
General Protocol for Radical Bromination of 4-Methyl-2'-cyanobiphenyl
Disclaimer: This is a representative protocol and should be adapted based on the specific substrate and laboratory safety protocols.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-methyl-2'-cyanobiphenyl (1.0 eq).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and azobisisobutyronitrile (AIBN) (0.02 eq).
-
Solvent Addition: Add a suitable solvent (e.g., acetonitrile or chlorobenzene, ~5-10 mL per gram of starting material) that has been previously degassed with nitrogen for 20 minutes.
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (typically ~80-85°C) under a positive nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material spot. The reaction is typically complete in 1-4 hours.
-
Workup:
-
Cool the reaction to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture and wash the solid with a small amount of fresh solvent.
-
Combine the filtrates and wash sequentially with 5% aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4-bromomethyl-2'-cyanobiphenyl.[19]
Protocol for Recrystallization of Crude Bromomethylbiphenyl
-
Solvent Selection: Determine an appropriate single or dual solvent system where the product has high solubility when hot and low solubility when cold (e.g., Toluene or Ethyl Acetate/Hexanes).[21][23]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of precipitated crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely.
References
-
The AIBN decomposition mechanism | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value. Available at: [Link]
-
Mechanism of Thermolysis of AIBN Explain the step-by-step mechanism of t.. - Filo. Available at: [Link]
-
Azobisisobutyronitrile - Wikipedia. Available at: [Link]
-
Mechanism of Free Radical Bromination - BYJU'S. Available at: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. Available at: [Link]
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing). Available at: [Link]
-
Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PMC. Available at: [Link]
-
(PDF) Bromine Radical as a Visible-light-mediated Polarity-reversal Catalyst. Available at: [Link]
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Available at: [Link]
-
Radical Initiators and Inhibitors; Radical Bromination of Alkanes - YouTube. Available at: [Link]
-
Radical Bromination by the Use of Various Solvents | Download Table - ResearchGate. Available at: [Link]
-
A visible-light-induced bromine radical initiates direct C–H alkylation of heteroaromatics. Available at: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]
-
Initial optimized reaction conditions for benzylic bromination of - ResearchGate. Available at: [Link]
-
Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. Available at: [Link]
-
Ch4 : Radical halogenation of Alkanes - University of Calgary. Available at: [Link]
-
Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Available at: [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube. Available at: [Link]
-
Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Available at: [Link]
-
NBS: Radical Bromination - YouTube. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]
-
Initiation, Propagation, Termination - Master Organic Chemistry. Available at: [Link]
-
N-Bromosuccinimide. Available at: [Link]
-
Solvent Effects in Free Radical Halogenations: The Nature of the Br•/CS2 “Complex” | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Radical bromination - YouTube. Available at: [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide | ACS Omega - ACS Publications. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
N-Bromosuccinimide - Wikipedia. Available at: [Link]
-
Relative Rates of Radical Bromination Reactions - Westfield State University. Available at: [Link]
- CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Google Patents.
- CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents.
-
Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry - YouTube. Available at: [Link]
- MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2 - Google Patents.
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? - Quora. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization - YouTube. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
-
5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]
-
High atomic yield bromine-less benzylic bromination - ResearchGate. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. quora.com [quora.com]
- 19. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 20. mt.com [mt.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 24. Mechanism of Thermolysis of AIBN Explain the step-by-step mechanism of t.. [askfilo.com]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Removing unreacted NBS from biphenyl reaction mixtures
Effective Strategies for Removing Unreacted N-Bromosuccinimide (NBS) from Biphenyl Reaction Mixtures
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of brominated biphenyls, focusing specifically on the removal of unreacted N-Bromosuccinimide (NBS) and its primary byproduct, succinimide. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section addresses specific, common issues encountered during the work-up and purification of biphenyl reaction mixtures after bromination with NBS.
Issue 1: My crude ¹H NMR shows significant peaks for both unreacted NBS and succinimide alongside my brominated biphenyl product. What is the first step?
Expert Insight: The immediate priority is to neutralize the unreacted NBS. As a reactive brominating agent, residual NBS can lead to undesired side reactions during your work-up, extraction, or solvent evaporation, potentially forming over-brominated species or other impurities.[1] The byproduct, succinimide, is less reactive but its presence complicates purification and spectral analysis.[1][2]
Root Cause:
-
Unreacted NBS: The reaction may not have gone to completion, or a slight excess of NBS was used to drive the reaction forward.[2]
-
Succinimide: This is the direct byproduct of the bromination reaction and will always be present.[1]
Solution: Quenching and Aqueous Work-up
The first and most critical step is to quench the reaction mixture with a reducing agent. This chemically converts the reactive NBS into the more manageable byproduct, succinimide.[1]
Recommended Protocol:
-
Cool the reaction mixture to room temperature or 0 °C in an ice bath. This helps to control any potential exotherm from the quenching process.
-
Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture with vigorous stirring.[1][2]
-
Continue stirring for 10-15 minutes. The disappearance of the characteristic yellow or orange color of NBS is a good visual indicator that the quenching is complete.
-
Proceed immediately to a standard liquid-liquid extraction to begin removing the now-abundant succinimide.
dot
Caption: General workflow for NBS reaction work-up.
Issue 2: I performed an aqueous wash, but my organic layer is still contaminated with succinimide.
Expert Insight: This is a very common issue. While succinimide is more polar than your brominated biphenyl product, it possesses moderate solubility in many common organic solvents, particularly chlorinated ones like dichloromethane (DCM).[1][3][4] A single wash is often insufficient for complete removal.
Root Cause:
-
Partition Coefficient: The partition coefficient of succinimide may favor the organic layer more than anticipated, especially with solvents like DCM or chloroform.[1][4]
-
Insufficient Washing: A single aqueous wash does not provide enough opportunity for the succinimide to fully transfer into the aqueous phase.
Solutions & Methodologies:
-
Multiple Washes: Instead of one large wash, perform multiple extractions with smaller volumes of the aqueous solution. Three successive washes are typically more effective than one large one.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Succinimide is weakly acidic (pKa ≈ 9.6) and will be deprotonated by the base to form its sodium salt. This salt has vastly superior water solubility and will be efficiently extracted from the organic layer.
-
Brine Wash: After the basic and/or water washes, a final wash with saturated aqueous sodium chloride (brine) helps to remove dissolved water from the organic layer, aiding the subsequent drying step.[2]
Issue 3: My brominated biphenyl is highly non-polar. What is the most effective purification technique to remove the polar NBS-derived impurities?
Expert Insight: The significant difference in polarity between your non-polar product and the polar impurities (succinimide, succinimide salt) is highly advantageous. This allows for straightforward purification using techniques that separate compounds based on polarity.
Recommended Techniques:
-
Silica Gel Chromatography: This is the most robust method for this scenario. Your non-polar brominated biphenyl will elute quickly from the column using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures), while the highly polar succinimide will remain strongly adsorbed to the silica at the top of the column.[1][5]
-
Filtration through a Silica Plug: If you are confident that the only major impurity is succinimide, a faster alternative to a full column is to pass your crude product (dissolved in a minimal amount of a non-polar solvent like hexane or DCM) through a short plug of silica gel in a Büchner or fritted funnel.[5] The product is collected in the filtrate, leaving the succinimide behind on the silica.
-
Recrystallization: This can be an excellent and scalable final purification step. The key is to find a solvent system where the brominated biphenyl is soluble at high temperatures but poorly soluble at low temperatures, while succinimide remains soluble at all temperatures.[2][6][7] For non-polar biphenyls, solvent systems like hexane, heptane, or mixed systems such as ethyl acetate/hexane are good starting points.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common quenching agents for NBS and how do they work?
Unreacted NBS is an oxidizing agent and is best neutralized by a mild reducing agent. The goal is to reduce the Br-N bond to generate bromide and succinimide, both of which are easier to remove than NBS itself.[1]
| Quenching Agent | Chemical Formula | Mechanism of Action | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | Reduces NBS to succinimide and bromide ions. Thiosulfate is oxidized to tetrathionate. | Highly effective, inexpensive, and commonly used.[1][2] Works well under neutral or slightly basic conditions. |
| Sodium Bisulfite | NaHSO₃ | Reduces NBS to succinimide and bromide. The bisulfite is oxidized to sulfate. | Also very effective and widely available.[1] Can create slightly acidic conditions. |
| Saturated Bicarbonate | NaHCO₃ | While primarily used to remove succinimide, it can also hydrolyze and neutralize NBS, though less efficiently than reductive quenchers. | A good choice if the product is sensitive to reducing agents, but may be slower and less effective for quenching large amounts of NBS.[2] |
Mechanism Insight: The reaction between NBS and a reducing agent like thiosulfate involves the transfer of electrons to the electrophilic bromine atom of NBS, cleaving the N-Br bond and forming the stable succinimide anion, which is subsequently protonated by water.
FAQ 2: Can I use recrystallization to purify my brominated biphenyl product? What is a good solvent system to try?
Yes, recrystallization is a powerful technique for purifying solid brominated biphenyls, especially for removing trace amounts of succinimide that may persist after an aqueous work-up.[2][8]
The Principle of Solvent Selection: The ideal solvent (or solvent pair) should exhibit the following properties[6][7]:
-
High Product Solubility at High Temperature: Your brominated biphenyl should dissolve completely in a minimal amount of boiling solvent.
-
Low Product Solubility at Low Temperature: As the solution cools, your product should crystallize out, leaving impurities behind in the "mother liquor".
-
High Impurity Solubility at All Temperatures: Succinimide should remain dissolved in the solvent even upon cooling.
Recommended Solvent Systems for Brominated Biphenyls:
-
Single Solvents: Hexane, heptane, ethanol, or isopropanol can be effective.[8]
-
Mixed Solvents: A combination of a "good" solvent (in which the product is very soluble) and a "poor" solvent (in which it is less soluble) is often ideal. Common pairs include:
-
Ethyl Acetate / Hexane[2]
-
Dichloromethane / Hexane
-
Acetone / Water
-
Expert Tip: To find the best solvent, test small amounts of your crude product in different solvents in test tubes. Heat to dissolve, then cool to see which system provides the best crystal formation and recovery.
FAQ 3: What are the key safety precautions when working with NBS and its quenching procedures?
N-Bromosuccinimide is a hazardous chemical and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10] NBS is corrosive and can cause severe skin burns and eye damage.[10][11]
-
Ventilation: Handle solid NBS and prepare its solutions in a well-ventilated chemical fume hood to avoid inhaling the dust, which is destructive to mucous membranes and the respiratory tract.[9]
-
Storage: Store NBS in a cool, dry place, away from incompatible materials like strong reducing agents or combustible materials.[11][12] It is also moisture-sensitive.[13]
-
Quenching: Be aware that quenching can be exothermic. Add the quenching solution slowly and with cooling (e.g., in an ice bath) if you have a large amount of unreacted NBS.
FAQ 4: How can I monitor the progress of the NBS quenching reaction?
While often done visually, more rigorous methods are available:
-
Visual Indication: Unreacted NBS often imparts a yellow or orange tint to the reaction mixture. The disappearance of this color upon addition of the quencher is a strong indicator of reaction completion.
-
TLC Analysis: Spot the reaction mixture on a TLC plate before and after quenching. A successful quench will show the disappearance of the spot corresponding to NBS.
-
Starch-Iodide Test: Prepare starch-iodide paper or solution. In the presence of an oxidizing agent like NBS, iodide (I⁻) is oxidized to iodine (I₂), which forms a dark blue/black complex with starch. Take a drop of the quenched aqueous layer and apply it to the test paper. The absence of a color change confirms that all the NBS has been consumed.
Detailed Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Work-up
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice-water bath to 0 °C.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate dropwise with vigorous stirring. Continue addition until the yellow color of NBS disappears. Stir for an additional 15 minutes.
-
Dilution: Add the reaction mixture to a separatory funnel. Dilute with the organic solvent used for the reaction (e.g., DCM, Ethyl Acetate) and an equal volume of deionized water.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer.
-
Basic Wash: Add a saturated aqueous solution of NaHCO₃ to the separatory funnel containing the organic layer. Shake, vent, and separate the layers. This step is crucial for removing succinimide.[2]
-
Water Wash: Repeat the extraction with deionized water to remove any remaining bicarbonate salts.
-
Brine Wash: Perform a final wash with a saturated NaCl solution to remove the bulk of the water from the organic layer.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude brominated biphenyl.
dot
Caption: Decision-making process for purification.
References
- BenchChem (2025). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. BenchChem Technical Support.
- Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438.
- PubMed. (1982). Purification of polybrominated biphenyl congeners.
- Taylor & Francis Online. (1982). Purification of polybrominated biphenyl congeners. Taylor & Francis Group.
- Central Drug House (P) Ltd. (n.d.).
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- Apollo Scientific. (n.d.).
- ChemScience. (2024).
- Fisher Scientific. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- BenchChem. (2025). Work-up procedure to remove unreacted NBS from bromination reaction. BenchChem Technical Support.
- BenchChem. (2025). Techniques for complete removal of succinimide byproduct. BenchChem Technical Support.
- Reddit. (2015). NBS Radical Bromination - anyone have experience running? r/chemistry.
- Reddit. (2023). Can you do aromatic bromination with NBS and DCM? r/OrganicChemistry.
- ChemicalBook. (2026). N-Bromosuccinimide | 128-08-5.
- Professor Dave Explains. (2020, January 10).
- Vassar. (2007, November 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.dk [fishersci.dk]
- 13. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
🛡️ Technical Support Center: Benzyl Bromide Derivatives
Topic: Handling Lachrymatory Benzyl Bromide Derivatives Safely Role: Senior Application Scientist Context: Technical Support Center
Status: Operational | Lead Scientist: Dr. A. Vance | Updated: 2024-05
Welcome to the specialized safety and handling hub for benzyl bromide derivatives. As researchers, we often treat these reagents as standard alkylating agents, but their lachrymatory nature and high reactivity require a distinct protocol. This guide moves beyond the MSDS to provide field-tested strategies for synthesis, troubleshooting, and decontamination.
🔬 Module 1: The Hazard Profile (Know Your Enemy)
Before opening the bottle, you must understand why these compounds are dangerous. It is not just about the smell; it is about the physiological interaction.
The Mechanism of Action
Benzyl bromide derivatives are potent lachrymators (tear agents) and alkylating agents .
-
Lachrymatory Effect: These compounds activate the TRPA1 cation channel in corneal nerve endings. This is not a simple irritation; it is a neurological "pain" signal that triggers reflex tearing and blepharospasm (involuntary eyelid closure) [1].
-
Alkylating Toxicity: As primary alkyl halides, they readily undergo SN2 reactions with biological nucleophiles (DNA bases, proteins), posing genotoxic risks [2].
-
Hydrolysis: Upon contact with moisture (mucous membranes, humidity), they hydrolyze to release Hydrogen Bromide (HBr) , a corrosive acid that causes chemical burns.
📊 Chemical Behavior Summary
| Property | Characteristic | Implication for Handling |
| Reactivity | High SN2 electrophile | Reacts instantly with amines, thiols, and water.[1] |
| Stability | Moisture Sensitive | Hydrolyzes to benzyl alcohol + HBr gas. |
| Physical State | Low-melting solids or liquids | Often "oils out" during crystallization; difficult to weigh. |
| Vapor Density | > 1 (Heavier than air) | Vapors sink and accumulate in fume hood corners or floor. |
🛠️ Module 2: Pre-Synthesis Setup & PPE
Q: Standard nitrile gloves are degrading. What should I wear? A: Benzyl bromides can permeate standard thin nitrile gloves.
-
Recommendation: Use Silver Shield (Laminate) gloves for primary handling. If dexterity is required for micro-weighing, use the "Double-Glove Technique" :
-
Inner Layer: 4 mil Nitrile (Inspection grade).
-
Outer Layer: 8 mil Nitrile or Neoprene (replace every 15 mins or immediately upon splash).
-
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if handling >5g.
Q: How do I set up my fume hood for maximum containment? A: Because the vapors are heavy, standard airflow isn't always enough.
-
Clear the Deck: Remove unnecessary equipment to prevent turbulence.
-
Sash Height: Keep the sash as low as possible (below chin level).
-
The "Trap" Setup: Place a crystallizing dish containing 10% Sodium Thiosulfate / 5% Sodium Carbonate solution inside the hood. Dip all spatulas, pipettes, and weigh boats into this solution immediately after use to neutralize residues.
🧪 Module 3: Execution & Troubleshooting (FAQs)
📉 Issue: Reaction Monitoring
User Question: "My TLC plate shows a streak or a spot that doesn't match my product, even at t=0." Scientist Diagnosis: Benzyl bromides are reactive enough to alkylate the silanols on the silica gel or decompose during the run. Solution:
-
Neutralize the Plate: Pre-run your TLC plate with 1% Triethylamine in hexane to neutralize acidic sites on the silica.
-
Switch Methods: Use NMR for monitoring if possible. If using HPLC, ensure your solvents are acid-free to prevent on-column hydrolysis.
📉 Issue: "Oiling Out"
User Question: "I'm trying to recrystallize a solid benzyl bromide derivative, but it keeps forming a separate oil layer." Scientist Diagnosis: This is common due to the low melting points of these derivatives and the presence of impurities (often the benzyl alcohol hydrolysis product) acting as a solvent. Solution:
-
The "Seed and Chill" Protocol:
-
Dissolve the oil in the minimum amount of warm solvent (often Hexane/EtOAc mix).
-
Cool slowly to RT.
-
If oil forms, scratch the glass interface vigorously with a glass rod to induce nucleation.
-
Cool to -20°C.
-
Critical Step: If it remains an oil, add a seed crystal of the pure product (if available) or triturase with cold pentane.
-
📉 Issue: Color Change
User Question: "My clear reagent turned pink/purple during storage." Scientist Diagnosis: This indicates auto-catalytic decomposition. Trace HBr formation catalyzes further degradation, often producing bromine (Br2), which provides the color. Solution:
-
Purification: Wash the solution with cold 5% NaHCO3 (aq), dry over MgSO4, and filter.
-
Prevention: Store over activated 4Å molecular sieves and copper wire (stabilizer) in the fridge [3].
⚠️ Module 4: Emergency Response & Decontamination
The "Red Button" Protocol If a spill occurs outside the hood, evacuate the lab immediately. Do not attempt to clean a major spill (>10mL) without SCBA (Self-Contained Breathing Apparatus).
🧼 Decontamination Workflow (The Thiosulfate Method)
For minor spills or equipment cleaning, we utilize nucleophilic attack to convert the lachrymator into a harmless salt.
Reagent:
-
Solution A: 10% Sodium Thiosulfate (
) + 2% Sodium Carbonate ( ) in water.
Mechanism:
🚑 Exposure Response[2][3]
-
Skin: Wash with soap and water.[4][5][3] Do not use alcohol (this increases skin permeability).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical personnel only).
📊 Visual Guide: Safe Handling Workflow
The following diagram outlines the decision logic for handling benzyl bromide derivatives, from storage to disposal.
Figure 1: Decision matrix for the safe handling and quenching of benzyl bromide derivatives.
📚 References
-
Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzyl Bromide.Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Refer to Chapter 4 for specific purification of alkyl halides). Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Bromide.Link
Sources
Purification methods for 5-Bromomethyl-2-chloro-biphenyl (recrystallization vs column)
Welcome to the technical support guide for the purification of 5-Bromomethyl-2-chloro-biphenyl. This document provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals. We will explore the nuances of choosing between recrystallization and column chromatography, offering detailed protocols and robust troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 5-Bromomethyl-2-chloro-biphenyl and why is its purity critical?
5-Bromomethyl-2-chloro-biphenyl is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, featuring a reactive bromomethyl group and a stable biphenyl core, makes it a valuable building block. High purity is paramount because impurities, such as diastereomers or residual starting materials, can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants that are difficult to remove from the final active pharmaceutical ingredient (API).
Q2: Which purification method—recrystallization or column chromatography—is better for my needs?
The optimal method depends on several factors: the scale of your synthesis, the nature of the impurities, and your desired final purity.
-
Recrystallization is generally preferred for large-scale purification (>10 g) of material that is already moderately pure (>85%). It is more cost-effective, less labor-intensive, and generates less solvent waste than chromatography.
-
Column Chromatography is ideal for small-scale purifications (<10 g), separating complex mixtures with impurities of similar polarity to the product, or when very high purity (>99.5%) is required for analytical standards.[1]
Use the flowchart below to guide your decision.
Caption: Decision tree for selecting a purification method.
Q3: How do I assess the purity of my final product?
Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on purity. A C18 or biphenyl stationary phase can be effective for separating biphenyl compounds.[2][3]
-
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. For a related compound, 4-Bromomethyl-2-cyanobiphenyl, the melting point is 125-128 °C.[4]
Method Comparison: Recrystallization vs. Column Chromatography
This table provides a quantitative comparison to help you select the most appropriate method for your specific laboratory context.
| Parameter | Recrystallization | Column Chromatography |
| Purity Achievable | Good to Excellent (98-99.5%) | Excellent to High (>99.5%) |
| Typical Yield | 60-90% (can be lower) | 70-95% (depends on separation) |
| Scalability | Excellent (grams to kilograms) | Poor to Fair (milligrams to ~100 g) |
| Time & Labor | Low (largely unattended cooling) | High (requires constant attention) |
| Solvent Consumption | Moderate | Very High |
| Cost-Effectiveness | High | Low |
| Best Use Case | Purifying large batches of moderately pure material. | Isolating high-purity material from complex mixtures or on a small scale. |
Troubleshooting Guide: Recrystallization
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystal lattice.[5] This is often because the solution is too saturated at a temperature above the compound's melting point, or because of significant impurities depressing the melting point.[6]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add 10-20% more of the hot solvent to reduce the saturation level.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling.[5][7]
-
Change Solvent System: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent or use a solvent mixture. For biphenyl compounds, mixtures like hexane/ethyl acetate or ethanol/water can be effective.[8][9]
-
Seeding: Add a single, pure crystal of 5-Bromomethyl-2-chloro-biphenyl to the cooled, saturated solution to provide a nucleation site for crystal growth.[5][6]
Caption: Workflow for troubleshooting "oiling out".
Q: My crystal yield is very low. How can I improve it?
A: Low yield typically means too much compound remained dissolved in the mother liquor.
Troubleshooting Steps:
-
Minimize Hot Solvent: Ensure you used the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce recovery.
-
Cool Thoroughly: Make sure the solution has been cooled sufficiently in an ice bath (0-4 °C) for at least 30-60 minutes to maximize precipitation.[5]
-
Recover a Second Crop: Concentrate the mother liquor by boiling off some of the solvent and cool it again. This "second crop" of crystals will be less pure but will increase the overall yield.[5]
-
Check Solvent Choice: The ideal solvent dissolves the compound well when hot but poorly when cold. If solubility at low temperatures is still significant, you need a different solvent system.[10]
Q: No crystals are forming, even after cooling. What should I do?
A: This indicates the solution is not supersaturated, either because too much solvent was used or the compound is very soluble.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[6] Adding a seed crystal is also highly effective.[6]
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[6]
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy, then heat to clarify and cool slowly. For example, if dissolved in a small amount of ethyl acetate, slowly add hexane.[1][11]
Troubleshooting Guide: Column Chromatography
Q: My compounds are not separating on the column. What should I try?
A: Poor separation (co-elution) means the chosen mobile phase is not providing sufficient selectivity.
Troubleshooting Steps:
-
Optimize the Solvent System: Your goal is a significant difference in the Retention Factor (Rf) values of the components on a TLC plate. Aim for an Rf of ~0.3 for your target compound.
-
Try a Different Solvent System: Sometimes, changing the solvent class entirely provides better selectivity. For example, switch from a Hexane/Ethyl Acetate system to a Hexane/Dichloromethane system.
-
Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica slurry is homogenous and well-settled.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a rule of thumb of 1g of compound per 20-50g of silica gel for good resolution.
Q: I'm seeing streaky bands or "tailing" peaks. What causes this?
A: Tailing is often caused by the compound interacting too strongly with the acidic silica gel, or by loading the sample in a solvent that is too polar.
Troubleshooting Steps:
-
Use a Weaker Sample Solvent: Dissolve your crude product in the minimum possible volume of a non-polar solvent (like hexane or toluene) before loading it onto the column. Loading in a strong solvent like pure ethyl acetate or DCM will cause band broadening.
-
Deactivate the Silica: If your compound is basic or acid-sensitive, the acidic nature of silica gel can cause tailing. You can either use a different stationary phase like alumina or deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~0.5-1%).[12]
-
Check for Degradation: The compound may be decomposing on the silica gel. Run a quick "silica stability test" by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[12]
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromomethyl-2-chloro-biphenyl
Principle: This protocol relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Methodology:
-
Solvent Selection: Begin by testing solubility in small test tubes. For 5-Bromomethyl-2-chloro-biphenyl, good starting points are isopropanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate.[1][8]
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 20-30 mL).
-
Heating: Heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid just dissolves completely at the boiling point of the solvent.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 10-20 minutes.[7]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography of 5-Bromomethyl-2-chloro-biphenyl
Principle: This protocol separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Less polar compounds travel down the column faster.
Methodology:
-
Solvent System Selection (TLC): First, determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.25-0.35 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 100 g for 2 g of crude product) in the non-polar component of your eluent (hexane).
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. The final packed bed should be level.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 2 g) in the minimum amount of a non-polar solvent or the eluent itself.
-
Carefully pipette the sample solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin elution. Maintain a constant head of solvent to prevent the column from running dry.
-
Collect fractions in test tubes or flasks.
-
-
Monitoring: Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
References
- Technical Support Center: Biphenyl Sulfonamide Crystalliz
- Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystalliz
- 5-Bromo-2-chloro-1,1'-biphenyl | C12H8BrCl - PubChem. NIH.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Evaluation of Retention and Selectivity Using Biphenyl St
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit.
- Go-to recrystalliz
- Quick Troubleshooting Guide For HPLC Column Usage.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Chrom
- Demosphere, Vol.25, No.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- LC Chrom
- How To Recrystallize A Solid. YouTube.
- Troubleshooting Guide. Phenomenex.
- Recrystalliz
- 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem. NIH.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
- 4-Bromomethyl-2-cyanobiphenyl Manufacturers, Suppliers, Factory. Suzhou Senfeida Chemical Co., Ltd.
- Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. Fisher Scientific.
- 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem. NIH.
- 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem. NIH.
- Biphenyl | C6H5C6H5 | CID 7095 - PubChem. NIH.
- 2-bromo-5-chloro-1,1'-biphenyl | CAS 1936711-65-7.
- Spectral Database for Organic Compounds, SDBS. AIST.
- solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl. Benchchem.
- Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
- Polychlorinated Biphenyls | 2 | Chromatographic Analysis of Environment. Taylor & Francis eBooks.
- Chlorobiphenyl constituents of Aroclor 1268, Chlorofen, Clophen T 64, KC-600, and KC-1000 technical formul
- Gas chromatographic separation of methoxylated polychlorinated biphenyl
- Flash Separation of Metals by Electrothermal Chlorin
- Uptake of polychlorinated biphenyls (PCBs) from an aqueous medium by polyethylene, polyvinyl chloride, and polystyrene films. PubMed.
Sources
- 1. reddit.com [reddit.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sfdchem.com [sfdchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: 5-Bromomethyl-2-chloro-biphenyl
A Guide to Understanding and Managing Stability in the Presence of Moisture
Welcome to the technical support guide for 5-Bromomethyl-2-chloro-biphenyl. As Senior Application Scientists, we understand that success in complex, multi-step syntheses relies on the integrity of every reagent. This guide provides in-depth insights and practical solutions to ensure the stability and reactivity of your 5-Bromomethyl-2-chloro-biphenyl, focusing on its primary vulnerability: moisture.
The core issue with this compound is the high reactivity of the bromomethyl group, which is a benzylic bromide. Benzylic halides are susceptible to nucleophilic substitution reactions, and water is a common, potent nucleophile that can lead to rapid degradation. This guide will walk you through the chemistry of this instability, how to prevent it, and how to troubleshoot experiments when degradation is suspected.
Part 1: The Chemistry of Instability - Understanding Hydrolysis
The primary degradation pathway for 5-Bromomethyl-2-chloro-biphenyl in the presence of moisture is hydrolysis. This is not a simple decomposition but a specific chemical transformation where water acts as a nucleophile, replacing the bromide ion.
The reaction proceeds via a nucleophilic substitution mechanism. Due to the resonance stabilization of the resulting benzylic carbocation, an SN1-type pathway is highly favored. This reaction converts the desired reactive starting material into an inert alcohol, (2-chloro-[1,1'-biphenyl]-5-yl)methanol, and generates hydrobromic acid (HBr) as a byproduct. The generated HBr can further lower the pH of the medium, potentially affecting other sensitive components in a reaction mixture.
Under certain conditions, particularly if oxidizing agents are present, the resulting benzyl alcohol can be further oxidized to the corresponding aldehyde and then to a carboxylic acid.[1] Ligninolytic fungi have also been shown to transform related chlorobenzyl alcohols into chlorobenzoic acids, indicating this is a known transformation pathway for this class of compounds.[2]
Caption: Hydrolysis pathway of 5-Bromomethyl-2-chloro-biphenyl.
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar spot on my TLC plate and a new peak in my LC-MS analysis of the starting material. What is it?
A: This is the classic sign of hydrolysis. The new, more polar spot/peak corresponds to the alcohol degradation product, (2-chloro-[1,1'-biphenyl]-5-yl)methanol. The hydroxyl group makes this compound significantly more polar than the parent bromomethyl compound, causing it to have a lower Rf value on a normal-phase TLC plate and a different retention time in chromatography.
Q2: What are the absolute ideal storage conditions for 5-Bromomethyl-2-chloro-biphenyl?
A: The compound must be rigorously protected from atmospheric moisture. The ideal protocol is:
-
Temperature: Store in a freezer at -20°C. Lower temperatures slow the rate of all chemical reactions, including hydrolysis.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). This displaces moisture-laden air.
-
Container: Use a tightly sealed container with a high-quality cap liner (e.g., PTFE-lined).
-
Environment: Place the sealed container inside a desiccator, preferably within the freezer, to provide a second layer of protection.[3]
Q3: My reaction yield is low and inconsistent, even with a new bottle of the reagent. Could the starting material be the problem?
A: Yes, this is highly likely. Inconsistent results often point to variable reagent quality. Even a brand-new bottle can be compromised if it was improperly sealed or handled during shipping. Furthermore, every time the bottle is opened, it is exposed to atmospheric moisture. We strongly recommend performing a quick quality control (QC) check before use and aliquoting the material upon receipt.
Q4: How can I quickly and reliably check the purity of my 5-Bromomethyl-2-chloro-biphenyl before starting my experiment?
A: We recommend a simple ¹H NMR or a rapid LC-MS analysis.
-
¹H NMR: Dissolve a small sample in a dry deuterated solvent (like CDCl₃). Look for the characteristic singlet of the benzylic protons (-CH₂Br) which should appear around 4.5 ppm. The presence of a singlet around 4.7 ppm is indicative of the hydrolyzed alcohol product (-CH₂OH). Integrating these two peaks can give you a quantitative measure of degradation.
-
LC-MS: This is the most sensitive method. You will be able to separate the parent compound from the alcohol and confirm their identities by their mass-to-charge ratio.
Q5: What solvents should I strictly avoid when working with or storing this compound?
A: Avoid all protic solvents such as water, methanol, and ethanol unless they are part of a deliberate reaction. Even "anhydrous" grade alcohols often contain trace amounts of water that can cause slow degradation over time. When using aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile for reactions, ensure they are freshly dried and handled under inert conditions.
Part 3: Troubleshooting Guide
Encountering issues in your synthesis can be frustrating. This guide provides a logical workflow to diagnose problems related to 5-Bromomethyl-2-chloro-biphenyl.
Caption: Troubleshooting workflow for reactions involving the title compound.
Part 4: Protocols and Best Practices
Protocol 4.1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life and reliability of your compound.
-
Upon Receipt: Do not open the container immediately. Place the sealed container in a freezer (-20°C) inside a desiccator for at least 2 hours to allow it to equilibrate to the storage temperature.
-
Aliquoting (Mandatory for Multi-Use):
-
Allow the sealed container to warm to room temperature inside a desiccator (takes ~1-2 hours). This is critical to prevent condensation of atmospheric moisture onto the cold solid.
-
In a glove box or under a steady stream of inert gas (argon or nitrogen), open the main container.
-
Quickly weigh out and transfer the desired amounts into smaller, tared vials suitable for single use.
-
Backfill each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
-
Long-Term Storage: Place the newly created aliquots and the main stock container back into the freezer (-20°C) inside a desiccator.
-
Daily Use: When you need to use a sample, remove one aliquot vial from the freezer and allow it to warm to room temperature in a desiccator before opening.
Protocol 4.2: QC via High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of 5-Bromomethyl-2-chloro-biphenyl and detect the primary alcohol degradant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Expected Results: The parent compound, being less polar, will have a longer retention time than the more polar alcohol degradation product. A pure sample should show a single major peak.
Part 5: Data Summary Table
| Parameter | Specification / Value | Rationale & Notes |
| IUPAC Name | 5-(bromomethyl)-2-chloro-1,1'-biphenyl | |
| Molecular Formula | C₁₃H₁₀BrCl | |
| Molecular Weight | 281.58 g/mol | |
| Primary Degradant | (2-chloro-[1,1'-biphenyl]-5-yl)methanol | Formed via hydrolysis of the C-Br bond. |
| Degradant MW | 218.67 g/mol | |
| Appearance | Off-white to light yellow solid | Significant color change may indicate degradation. |
| Recommended Storage | -20°C, under Inert Gas, in a Desiccator | Minimizes thermal energy and exposure to moisture.[3][4] |
| Incompatible Materials | Water, Alcohols, Protic Solvents, Strong Bases | Reacts via nucleophilic substitution/elimination. |
| QC Technique | ¹H NMR, LC-MS, HPLC | To confirm purity and detect hydrolysis product.[5][6] |
References
-
Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 2278-2284. [Link]
-
ResearchGate. (2021). Isotope experiment of benzyl bromide with water‐¹⁸O. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237. [Link]
-
Cargo Handbook. (n.d.). Methyl Bromide. [Link]
-
Keefer, R. M., & Andrews, L. J. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 83(17), 3749–3753. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Sdfine. (n.d.). Allyl Bromide Safety Data Sheet. [Link]
-
AWS. (2016). METHYL BROMIDE - Safety Handbook. [Link]
-
Dvořák, L., et al. (2021). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Jianxin Fumigant Manufacturer. (2023). Safe Handling And Storage Of Methyl Bromide. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
ResearchGate. (n.d.). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. [Link]
-
Lambo, A., & Patel, T. (2007). Biodegradation of polychlorinated biphenyls in Aroclor 1232 and production of metabolites from 2,4,4'-trichlorobiphenyl at low temperature by psychrotolerant Hydrogenophaga sp. strain IA3-A. Journal of Applied Microbiology, 102(5), 1344-1352. [Link]
-
Unacademy. (n.d.). The Reaction Between Bromine Water. [Link]
-
BYJU'S. (n.d.). Bromine Water Test. [Link]
-
NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
-
EasyChem Australia. (n.d.). Bromine Water Experiment. [Link]
-
Wiley Analytical Science. (n.d.). Home. [Link]
-
von Gunten, U. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. Water Research, 50, 285-304. [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
-
Harrad, S. (2010). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Journal of Environmental Monitoring, 12(1), 35-43. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]
-
Richardson, A., et al. (2019). Discovery and Targeted Monitoring of Polychlorinated Biphenyl Metabolites in Blood Plasma using LC-TIMS-TOF MS. Analytical Chemistry, 91(15), 9847–9854. [Link]
-
PubChem. (n.d.). 2-Chlorobiphenyl. [Link]
-
ResearchGate. (2006). 3-Bromomethyl-5-chloro-2-benzothiophene. [Link]
-
PubChem. (n.d.). Polychlorinated Biphenyls. [Link]
Sources
- 1. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 2. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Bromide - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. Safe Handling And Storage Of Methyl Bromide-Jianxin Fumigant Manufacturer [sunbrom.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing dibromo side-products in benzyl bromination
Topic: Minimizing Dibromo Side-Products in Benzyl Bromination For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Challenge of Selective Benzylic Bromination
Benzylic bromination is a cornerstone transformation in organic synthesis, providing critical intermediates for the pharmaceutical and fine chemical industries. The conversion of a benzylic C-H bond to a C-Br bond unlocks a plethora of subsequent functionalizations.[1][2] The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) and a radical initiator, is the most common method for this transformation.[3][4]
However, a frequent and vexing challenge is over-bromination, leading to the formation of geminal dibromo products (Ar-CHBr₂).[5] This side-reaction consumes the desired monobromo product, complicates purification, and ultimately reduces the overall yield. This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to help you master this reaction and minimize the formation of dibromo side-products.
Frequently Asked Questions (FAQs): Understanding the Core Mechanism
Q1: Why does dibromination occur in a benzylic bromination reaction?
Dibromination is a consequence of the radical chain mechanism. The desired monobrominated product (e.g., benzyl bromide) still possesses a benzylic hydrogen. This hydrogen can be abstracted by a bromine radical, forming a new, bromine-substituted benzylic radical (Ar-ĊHBr). This radical can then react with molecular bromine (Br₂) to yield the dibrominated product.[1][6] Essentially, your product competes with your starting material in the reaction.
Q2: What is the role of N-bromosuccinimide (NBS) and why is it preferred over molecular bromine (Br₂)?
While molecular bromine (Br₂) can be used, it often leads to unwanted side reactions, including electrophilic aromatic substitution on the ring and a higher propensity for over-bromination.[3][7] N-Bromosuccinimide (NBS) is the reagent of choice because it maintains a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[8] According to the widely accepted Goldfinger mechanism, NBS reacts with the HBr byproduct generated during the propagation step to regenerate Br₂.[1] This low Br₂ concentration is critical for favoring the desired radical pathway at the benzylic position while suppressing side reactions.
Caption: Radical chain mechanism for benzylic bromination and the pathway to dibromination.
Troubleshooting Guide: Diagnosing and Solving Over-Bromination
This section addresses the most common issues encountered during benzylic bromination.
Problem: My reaction produces >10% dibrominated product. What are the likely causes?
High levels of dibromination are typically traced back to one of three areas: stoichiometry, reagent purity, or reaction conditions. Use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting the root cause of excess dibromination.
Key Experimental Parameters & Optimization (FAQs)
Q3: Which solvent should I use?
Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness.[4][9] However, due to its toxicity and environmental impact, it has been largely replaced.[3][10]
| Solvent | Advantages | Disadvantages | Selectivity for Monobromination |
| Acetonitrile (MeCN) | Good alternative to chlorinated solvents, often provides high selectivity.[5][10] | Can be reactive with some substrates. | Excellent |
| 1,2-Dichlorobenzene | High boiling point, effective substitute for CCl₄.[11] | Chlorinated solvent. | Very Good |
| Chlorobenzene | Good solubilizing properties.[12] | Chlorinated solvent. | Good |
| Dichloromethane (DCM) | Lower boiling point, easy to remove. | Can lead to chlorinated byproducts in some cases. | Variable |
Recommendation: Acetonitrile is an excellent starting point for optimizing a selective monobromination due to its effectiveness and more favorable environmental profile.[5]
Q4: How does reaction temperature affect selectivity?
Higher temperatures increase the reaction rate but can decrease selectivity, potentially leading to more dibromination and other side products. For substrates prone to over-bromination, running the reaction at a lower temperature (e.g., 0-20 °C) can significantly improve the mono- to di-bromo product ratio.[5] However, for less reactive substrates, reflux temperatures may be necessary to achieve a reasonable conversion.[9]
Q5: What is the best way to initiate the reaction?
The reaction requires a radical initiator. The two most common methods are:
-
Chemical Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are frequently used.[9][13] They decompose upon heating to generate radicals that start the chain reaction.
-
Photochemical Initiation: Irradiation with light (e.g., a household fluorescent lamp or UV lamp) can initiate the reaction, often under milder temperature conditions.[5] Continuous flow photochemical setups have shown excellent control and selectivity.[12]
For sensitive substrates, photochemical initiation at a lower temperature is often the superior method for controlling selectivity.[5]
Q6: My reaction has stalled and there is still starting material left, but I am already seeing dibrominated product. Should I add more NBS?
No. Adding more NBS will almost certainly increase the amount of the dibrominated side-product.[5] Stalling can be due to the decomposition of the radical initiator or the presence of inhibitors (e.g., water, oxygen). It is often better to stop the reaction at partial conversion (e.g., 80-90%) and separate the desired monobromo product from the unreacted starting material, which is usually easier than separating it from the dibromo byproduct.[14]
Standard Operating Protocols
Protocol 1: General Procedure for Selective Benzylic Monobromination
This protocol is a starting point and should be optimized for your specific substrate.
-
Reagent Preparation: Ensure N-Bromosuccinimide (NBS) is pure white. If it is yellow or brown, recrystallize it first (see Protocol 2).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the benzylic starting material (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., acetonitrile, 0.2–0.5 M). Add freshly recrystallized NBS (1.05 eq.).
-
Initiation: Add a radical initiator (e.g., AIBN, 0.02–0.05 eq.).
-
Reaction: Heat the mixture to reflux (typically ~80°C for acetonitrile) or irradiate with a lamp at the desired temperature. Monitor the reaction progress by TLC or GC/LC-MS. The reaction is often complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid succinimide and wash it with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.[15][16] Continue washing until the organic layer is colorless.
-
Wash with water, then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of N-Bromosuccinimide (NBS)
Aged NBS can be a significant source of excess bromine, leading to poor selectivity.[17][18]
-
Dissolution: In a fume hood, place the impure, yellow/brown NBS (e.g., 10 g) in an Erlenmeyer flask. Add deionized water (e.g., 100 mL, for a ratio of 10 g per 100 mL).
-
Heating: Heat the suspension to 90–95 °C with stirring. The NBS should dissolve completely.[19][20]
-
Crystallization: Remove the flask from the heat and cool it rapidly in an ice-water bath. Pure, white, needle-like crystals of NBS will precipitate.[20]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water.
-
Drying: Dry the purified NBS under vacuum. Store the pure white solid in a refrigerator, protected from light and moisture.[18]
References
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Organic Chemistry. (2025, November 11).
- UCLA. (n.d.). NBS Bromination.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems.
- Vanden Rosten, C., et al. (2019).
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations?.
- Chad's Prep. (n.d.). Introduction to Free Radical Halogenation.
- Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
- Gemo, et al. (2020). Optimization of reaction conditions for the benzylic bromination of 1...
- Telvekar, V. N., & Goswami, R. A. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(8), 632-634.
- Wikipedia. (2023, July 14). N-Bromosuccinimide.
- Nichols, L. (2022, August 16). 2.2.4.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
- Organic Syntheses. (n.d.). Procedure.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Cantillo, D., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(2), 448-454.
- Scientific Update. (2022, October 26). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 11835-11840.
- Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
- Schubert, W. M., & Gurka, D. F. (1970). Solvent effects in the bromination of neopentylbenzene, tert-butylbenzene, toluene, and benzene in aqueous trifluoroacetic acid. Journal of the American Chemical Society, 92(7), 2029-2037.
- Homework.Study.com. (n.d.). Draw the mechanism for the bromination of toluene.
- ChemicalBook. (2023, March 20). N-Bromosuccinimide:Chemical synthesis,Reactions.
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
- Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS).
- Chem318. (2007, February 6).
- N-Bromosuccinimide. (2019, July 6). N-Bromosuccinimide.
- Organic Chemistry 2. (2023, February 16). Ch17.
- ResearchGate. (2018, May 14). How to neutralize gaseous bromine?.
- Reddit. (2021, August 5).
- Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Chen, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 666-674.
- SlideServe. (2010, December 29).
- BenchChem. (2025). Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.
- Chemistry LibreTexts. (2023, August 7). 11.
- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 20. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Quality Control Standards for Biphenyl Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of pharmaceutical intermediates is a critical determinant of the final drug product's safety, efficacy, and stability.[1][2] Biphenyl moieties are integral structural components in a wide array of pharmaceuticals, making the stringent quality control (QC) of biphenyl intermediates a non-negotiable aspect of drug development and manufacturing.[3] This guide provides an in-depth comparison of QC standards for biphenyl pharmaceutical intermediates, offering insights into regulatory expectations, analytical methodologies, and the scientific rationale underpinning these rigorous evaluations.
The quality of intermediates directly influences the critical quality attributes (CQAs) of the final API, impacting process reproducibility, impurity profiles, and overall yield.[4] Regulatory bodies globally, guided by the International Council for Harmonisation (ICH), mandate a thorough understanding and control of intermediate quality.[4][5]
Pillar 1: The Regulatory Landscape: A Comparative Overview
The quality standards for pharmaceutical intermediates are primarily governed by guidelines from the ICH and adopted by major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[6][7] While the core principles are harmonized, nuances in their application and specific monographs can exist.
| QC Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Japanese Pharmacopoeia (JP) | Core Principle & Rationale |
| Identification | Conformation of chemical structure typically via IR spectroscopy and HPLC retention time against a reference standard.[8] | Similar to USP, with emphasis on specific optical rotation if the molecule is chiral. | Aligns with USP and EP, sometimes incorporating additional tests like UV-Vis spectroscopy.[6] | Ensures the correct chemical entity is present. This is the foundational test to prevent the use of incorrect materials in the synthesis cascade. |
| Assay (Purity) | Typically ≥98.0% by HPLC or GC, calculated on an anhydrous and solvent-free basis. Specific limits are monograph-dependent. | Generally aligns with USP, with detailed descriptions of the chromatographic conditions. | Similar standards to USP and EP, with a focus on ensuring consistency with Japanese market requirements.[7] | Quantifies the amount of the desired intermediate. High purity is essential to maximize reaction yield and minimize the formation of process-related impurities.[2] |
| Organic Impurities | Controlled according to ICH Q3A guidelines. Reporting, identification, and qualification thresholds are defined based on the maximum daily dose of the final API.[9] | Adheres to ICH Q3A, with specific monographs often listing known impurities with their acceptance criteria.[10] | Follows ICH Q3A principles, with potential for specific national requirements for certain impurities. | Controls impurities that can affect the safety and efficacy of the final drug. Understanding impurity formation pathways is a key aspect of process development.[11][12] |
| Residual Solvents | Governed by USP <467>, which is aligned with ICH Q3C. Solvents are classified based on their toxicity (Class 1, 2, 3).[13][] | Follows ICH Q3C, implemented as a general chapter. Limits are set based on Permitted Daily Exposure (PDE).[15][16] | Adopts ICH Q3C guidelines, ensuring harmonized control of residual solvents.[17] | Minimizes patient exposure to potentially toxic solvents used in the manufacturing process. Headspace GC is the standard analytical technique.[13][] |
| Water Content | Determined by Karl Fischer titration (USP <921>). Acceptance criteria are specific to the intermediate and its stability. | Method is consistent with USP. Limits are set to control potential degradation pathways initiated by water. | Aligns with USP and EP methodologies. | Controls the presence of water, which can act as a reactant or catalyst in undesirable side reactions. |
| Sulphated Ash/Residue on Ignition | Performed according to USP <281>. Limits the amount of inorganic impurities.[18] | Similar test method (Residue on Ignition) with comparable acceptance criteria. | Follows a similar principle to control inorganic impurities. | Measures the amount of non-volatile inorganic matter. This is an indicator of the presence of inorganic impurities from reagents or catalysts.[18] |
| Heavy Metals | Historically tested using wet chemistry methods (USP <231>), now transitioning to instrumental methods like ICP-MS (USP <232>/<233>) in line with ICH Q3D for elemental impurities. | Adopts ICH Q3D for elemental impurities, focusing on a risk-based approach to control. | Aligns with ICH Q3D, promoting a harmonized approach to elemental impurity control. | Controls patient exposure to toxic heavy metals. Modern instrumental techniques offer higher sensitivity and specificity. |
Pillar 2: Core Experimental Protocols & Scientific Rationale
The following section details the methodologies for critical QC tests, explaining the "why" behind each step.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To separate, quantify the biphenyl intermediate (assay), and detect and quantify any organic impurities.
Scientific Rationale: HPLC is the cornerstone of purity testing due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[19] A reversed-phase method is commonly employed for biphenyls, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the test sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
The choice of diluent is critical to ensure complete dissolution and compatibility with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (A common choice for non-polar to moderately polar compounds).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient allows for the elution of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (To ensure reproducible retention times).
-
Detection: UV at a wavelength where the biphenyl intermediate and its key impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Assay: Calculate the percentage of the biphenyl intermediate in the test sample by comparing its peak area to that of the reference standard.
-
Impurities: Determine the percentage of each impurity by area normalization, assuming a response factor of 1 for unknown impurities unless otherwise determined.
-
Caption: High-Performance Liquid Chromatography (HPLC) Workflow for Purity and Impurity Analysis.
Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
Objective: To identify and quantify residual organic solvents in the biphenyl intermediate.
Scientific Rationale: Many organic solvents used in synthesis are toxic and must be controlled.[] HS-GC is the preferred method as it is highly sensitive and avoids contamination of the GC system with non-volatile sample components.[13] The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a standard solution containing known concentrations of the potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).
-
Accurately weigh the biphenyl intermediate sample into a headspace vial. Add the diluent.
-
-
HS-GC Conditions:
-
Incubation Temperature: 80 °C (To facilitate volatilization of solvents).
-
Incubation Time: 20 minutes (To allow for equilibrium between the sample and headspace).
-
GC Column: A capillary column suitable for separating volatile organic compounds (e.g., G43).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 240 °C) to separate solvents with different boiling points.
-
Detector: Flame Ionization Detector (FID), which is sensitive to most organic compounds.
-
-
Data Analysis:
-
Identify the residual solvents in the sample by comparing their retention times to those of the standards.
-
Quantify the amount of each solvent by comparing the peak areas in the sample to the calibration curve generated from the standard solutions.
-
Caption: Headspace Gas Chromatography (HS-GC) Workflow for Residual Solvent Analysis.
Pillar 3: Trustworthiness Through Self-Validating Systems
Every analytical method used for QC must be validated to ensure it is fit for its intended purpose.[8] Method validation is a self-validating system that demonstrates the trustworthiness of the generated data. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Conclusion
The quality control of biphenyl pharmaceutical intermediates is a multifaceted discipline that integrates regulatory requirements, robust analytical science, and a commitment to data integrity. A thorough understanding of the comparative standards set forth by major pharmacopoeias, coupled with the implementation of well-validated analytical methods, is paramount for ensuring the quality and consistency of these critical starting materials. By adhering to these principles, researchers, scientists, and drug development professionals can build quality into their products from the earliest stages, ultimately safeguarding patient health.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- MDPI. (n.d.). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?.
- The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
- Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- Welleinspection. (n.d.). ICH Q7–Q10 Guidelines for Pharmaceutical Quality Systems.
- Chongqing Asincan Biotech. (2025, July 14). The difference between pharmaceutical intermediates and active pharmaceutical ingredients.
- TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
- BOC Sciences. (n.d.). Residual Solvent Testing - Wet Chemistry.
- (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Eurofins Scientific. (n.d.). Residual Solvents Testing.
- YouTube. (2024, October 17). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma #pharma.
- (n.d.). Residual Solvent Analysis in Pharmaceuticals.
- RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography.
- (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- PYG Lifesciences. (2025, March 3). Difference between API and Pharmaceutical Intermediates.
- APG Pharma. (n.d.). Pharmacopeia: EP, USP and JP | APG Pharma | Leading in Pharmaceutical Packaging Solutions.
- MASI Longevity Science. (2025, June 19). Pharmacopoeial Standards: USP vs. EP vs. JP.
- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
- FDA. (2022, December 8). Acceptability of Standards from Alternative Compendia (BP/EP/JP).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Purity Standards for Synthesis Material Intermediates.
- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
Sources
- 1. Difference between API and Pharmaceutical Intermediates [pyglifesciences.com]
- 2. nbinno.com [nbinno.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 6. Pharmacopeia: EP, USP and JP | APG Pharma | Leading in Pharmaceutical Packaging Solutions [apg-pharma.com]
- 7. masi.eu [masi.eu]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. edqm.eu [edqm.eu]
- 11. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]
- 12. tianmingpharm.com [tianmingpharm.com]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. Residual Solvents Testing - Eurofins Scientific [eurofins.com]
- 16. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 17. pharmtech.com [pharmtech.com]
- 18. m.youtube.com [m.youtube.com]
- 19. biotech-spain.com [biotech-spain.com]
Infrared (IR) spectroscopy peaks for benzyl bromide functional groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Fingerprint of Benzyl Bromide
Benzyl bromide (C₆H₅CH₂Br) is a versatile reagent in organic synthesis, widely used for the introduction of the benzyl protecting group. Its reactivity and efficacy are directly related to its molecular structure, which consists of a benzene ring substituted with a bromomethyl group. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. For scientists in drug development and organic synthesis, a precise understanding of the IR spectrum of benzyl bromide is crucial for reaction monitoring, quality control, and structural elucidation.
This guide will dissect the characteristic IR absorption peaks of benzyl bromide, attributing them to specific vibrational modes within the molecule. To provide a clearer diagnostic perspective, we will compare its spectrum to that of toluene and benzyl alcohol, highlighting the key differences that arise from the substitution on the benzylic carbon.
Deciphering the Spectrum: Key Functional Group Absorptions
The IR spectrum of benzyl bromide is dominated by features arising from the aromatic ring and the bromomethyl group. Understanding these characteristic peaks is the first step in differentiating it from its precursors and side-products.
The Aromatic Core: C-H and C=C Vibrations
Like most aromatic compounds, benzyl bromide exhibits characteristic absorptions related to its benzene ring. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹[1]. In-ring carbon-carbon (C=C) stretching vibrations give rise to a series of peaks in the 1600-1450 cm⁻¹ region.[1][2] The pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, along with out-of-plane (oop) C-H bending bands between 900 and 675 cm⁻¹, can also be indicative of the substitution pattern on the aromatic ring.
The Bromomethyl Group: A Diagnostic Handle
The presence of the bromomethyl (-CH₂Br) group introduces several key diagnostic peaks into the spectrum of benzyl bromide. The C-Br stretching vibration is a critical, though often weak, absorption found in the fingerprint region, typically between 690-515 cm⁻¹.[3] Additionally, the wagging vibration of the methylene (-CH₂) group attached to the halogen (-CH₂X) can be observed in the 1300-1150 cm⁻¹ range.[3]
Comparative Spectral Analysis: Benzyl Bromide vs. Alternatives
To truly appreciate the diagnostic power of IR spectroscopy, a direct comparison with structurally similar molecules is invaluable. Here, we compare the IR spectrum of benzyl bromide with that of toluene (the precursor for its synthesis via radical bromination) and benzyl alcohol (a common starting material for its synthesis via nucleophilic substitution).
| Functional Group Vibration | Benzyl Bromide (cm⁻¹) | Toluene (cm⁻¹) | Benzyl Alcohol (cm⁻¹) | Causality of Spectral Shift |
| Aromatic C-H Stretch | ~3030 - 3100 | ~3030 - 3100 | ~3030 - 3100 | Minimal change; this vibration is characteristic of the aromatic ring itself. |
| Aliphatic C-H Stretch | ~2850 - 2960 | ~2870 - 2960 | ~2850 - 2960 | The electronic environment of the benzylic CH₂ group is slightly altered by the substituent, but the C-H stretching frequency remains in the typical alkane region. |
| Aromatic C=C Stretch | ~1600, ~1585, ~1495, ~1450 | ~1605, ~1495, ~1465 | ~1600, ~1500, ~1450 | The position and intensity of these peaks are sensitive to the substituent on the ring. The differences, while subtle, can aid in differentiation. |
| -CH₂- Bending (Scissoring) | ~1450 | ~1465 | ~1450 | This peak can sometimes be obscured by the aromatic C=C stretching bands. |
| -CH₂-X Wagging | ~1210 | N/A | N/A | This peak is characteristic of the methylene group attached to a halogen and is a key identifier for benzyl bromide. |
| C-Br Stretch | ~600 - 680 | N/A | N/A | Key diagnostic peak. This absorption is absent in both toluene and benzyl alcohol. Its presence strongly indicates the success of the bromination reaction. |
| O-H Stretch | N/A | N/A | ~3200 - 3500 (broad) | Key diagnostic peak. The presence of a broad, strong absorption in this region is a clear indicator of the hydroxyl group in benzyl alcohol and its absence confirms the conversion to benzyl bromide. |
| C-O Stretch | N/A | N/A | ~1000 - 1200 | This peak, corresponding to the C-O single bond, is present in benzyl alcohol but absent in benzyl bromide and toluene. |
Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrophotometer used.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of Benzyl Bromide
The following protocol details the steps for obtaining an IR spectrum of liquid benzyl bromide using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. ATR-FTIR is a convenient technique for liquid samples as it requires minimal sample preparation.
Safety Precautions
Benzyl bromide is a lachrymator and is corrosive. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]
Instrumentation and Materials
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Benzyl bromide sample.
-
Dropper or pipette.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, collect a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range is typically 4000 to 400 cm⁻¹.[7]
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the key absorption peaks and compare them to the expected values for benzyl bromide and potential impurities.
-
-
Cleaning:
Visualizing the Process and Structure
To aid in understanding, the following diagrams illustrate the molecular structure of benzyl bromide and the experimental workflow for its IR analysis.
Caption: Molecular structure of benzyl bromide.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
